molecular formula C26H26O5 B036000 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone CAS No. 55094-52-5

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Cat. No.: B036000
CAS No.: 55094-52-5
M. Wt: 418.5 g/mol
InChI Key: LDHBSABBBAUMCZ-UBFVSLLYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one is a sophisticated, enantiopure chemical building block of significant importance in synthetic organic chemistry, particularly in the field of nucleoside and carbohydrate research. This compound serves as a key protected lactone intermediate for the stereoselective synthesis of ribose derivatives and their analogs. Its core value lies in the meticulously defined (3R,4R,5R) stereochemistry, which is crucial for constructing biologically active molecules with the correct spatial orientation. The three benzyloxy groups provide robust protection for the hydroxyl functionalities, allowing for selective manipulation at other sites during multi-step synthetic sequences. Researchers utilize this compound primarily in the development of nucleoside-based pharmaceuticals, including antiviral and anticancer agents, as well as in the synthesis of modified oligonucleotides and other complex sugar-containing natural products. Its mechanism of action as a synthetic intermediate involves ring-opening and functional group transformations to introduce the furanose sugar moiety into target molecules. This high-quality reagent is indispensable for chemists engaged in method development and the construction of structurally precise, chirally pure compounds for biological evaluation.

Properties

IUPAC Name

(3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-25H,16-19H2/t23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBSABBBAUMCZ-UBFVSLLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451513
Record name (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55094-52-5
Record name (3R,4R,5R)-3,4-Bis(benzyloxy)-5-[(benzyloxy)methyl]oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: A Key Intermediate in Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55094-52-5

This technical guide provides an in-depth overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a crucial synthetic building block in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the synthesis of the antiviral drug Remdesivir.

Physicochemical Properties

This compound is a white to off-white or light yellow crystalline powder.[1][2][3] Its key properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

PropertyValue
Molecular Formula C₂₆H₂₆O₅[3][4][5][6]
Molecular Weight 418.48 g/mol [3][4][5][6]
Appearance White to light yellow powder/crystal[1][2][3]
Melting Point 51.0 to 55.0 °C[2][4]
Boiling Point 576.8 ± 50.0 °C at 760 mmHg[4]
Solubility Insoluble in water; soluble in CH₂Cl₂ and N,N-Dimethylformamide.[1][7]
Storage Temperature 2°C - 8°C[5]

Table 2: Spectroscopic and Analytical Data

Data TypeDescription
Optical Rotation +74.0 to +78.0 deg (c=1, CHCl₃)[2][8]
HPLC Purity ≥ 97.5% to >98.0%[1][3]
Infrared (IR) Spectrum Conforms to structure
¹H-NMR and Mass Spec Should comply with the structure[1]

Synthesis of this compound

The synthesis of this compound typically starts from D-ribose, which is first converted to D-ribono-1,4-lactone. The hydroxyl groups of the lactone are then protected using benzyl (B1604629) groups.

Experimental Protocol: Benzylation of D-ribono-1,4-lactone

This protocol is a general representation based on common benzylation methods for carbohydrates.

Materials:

  • D-ribono-1,4-lactone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI) (optional, as a catalyst)[6]

  • Methanol (for quenching)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve D-ribono-1,4-lactone in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • (Optional) Add a catalytic amount of TBAI.

  • Slowly add benzyl bromide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.

  • Dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Application in the Synthesis of Remdesivir

This compound is a pivotal intermediate in the synthesis of Remdesivir, a broad-spectrum antiviral medication.[9] It serves as the ribose backbone onto which the nucleobase is attached.

Experimental Workflow: Synthesis of Remdesivir from this compound

The following diagram illustrates the synthetic pathway from the lactone to Remdesivir.

Remdesivir_Synthesis lactone This compound glycosylation C-Glycosylation lactone->glycosylation nucleobase 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine nucleobase->glycosylation intermediate1 C-Glycosylated Product glycosylation->intermediate1 n-BuLi cyanation Cyanation intermediate1->cyanation TMSCN, Lewis Acid intermediate2 1'-Cyano Intermediate cyanation->intermediate2 deprotection Debenzylation (BCl₃) intermediate2->deprotection triol Triol Intermediate deprotection->triol protection Ketal Protection triol->protection ketal Isopropylidene Ketal protection->ketal phosphorylation Phosphorylation ketal->phosphorylation remdesivir Remdesivir phosphorylation->remdesivir

Caption: Synthetic pathway of Remdesivir from this compound.

Detailed Experimental Protocol: Key Steps in Remdesivir Synthesis
  • C-Glycosylation: The synthesis begins with the C-glycosylation of this compound with a protected pyrrolotriazine nucleobase (e.g., 4-amino-7-iodopyrrolo[2,1-f][1][4][10]triazine).[10][11] This reaction is typically mediated by a strong base like n-butyllithium (n-BuLi) at low temperatures to form the carbon-carbon bond between the ribose sugar and the nucleobase.[10]

  • Cyanation: The resulting C-glycosylated product is then subjected to cyanation at the 1'-position. This is often achieved using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a Lewis acid.[12]

  • Deprotection: The three benzyl protecting groups on the ribose moiety are subsequently removed. A common reagent for this debenzylation step is boron trichloride (B1173362) (BCl₃).[10][11]

  • Protection and Phosphorylation: The resulting triol intermediate is selectively protected, often as an isopropylidene ketal, at the 2' and 3' hydroxyl groups.[10][11] The final step involves the phosphorylation of the 5'-hydroxyl group to introduce the phosphoramidate (B1195095) moiety, yielding Remdesivir.[10]

Biological Relevance and Applications

While this compound is primarily recognized as a synthetic intermediate, its core structure, the ribonolactone, is a versatile building block for various biologically active molecules. The appropriate protection and deprotection of the hydroxyl groups of D-(+)-ribono-1,4-lactone is a critical aspect in the synthesis of nucleoside derivatives.[13] As a precursor to C-nucleosides like Remdesivir, it plays an indirect but vital role in the development of antiviral therapies.

Safety Information

This compound should be handled with care in a laboratory setting. It may be harmful if swallowed, in contact with skin, or if inhaled.[8] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic intermediate in the preparation of various biologically active molecules, most notably the antiviral drug Remdesivir. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, and discusses its role in medicinal chemistry.

Chemical Structure and Properties

This compound is a protected derivative of D-ribono-1,4-lactone, where the hydroxyl groups at positions 2, 3, and 5 are protected by benzyl (B1604629) groups. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions.

Table 1: Physicochemical and Identification Data for this compound [1][2][3]

PropertyValue
Molecular Formula C₂₆H₂₆O₅
Molecular Weight 418.48 g/mol [1][2]
CAS Number 55094-52-5[1][2]
IUPAC Name (3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-one
Synonyms 2,3,5-Tri-O-benzyl-D-ribonic acid-gamma-lactone, (3R,4R,5R)-3,4-Bis(benzyloxy)-5-((benzyloxy)methyl)dihydrofuran-2(3H)-one
Appearance White to off-white or yellowish solid/powder[3][4]
Melting Point 54-55 °C[5]
Solubility Soluble in CH₂Cl₂, insoluble in H₂O[3]
Optical Rotation +74.0 to +78.0 deg (c=1, CHCl₃)

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the total synthesis of Remdesivir. It is typically prepared from D-ribose through a series of protection and oxidation steps.

Synthesis of D-Ribonolactone from D-Ribose

A common method for the preparation of D-ribonolactone from D-ribose involves the oxidation of D-ribose. A detailed procedure is described by Whistler and BeMiller in Methods in Carbohydrate Chemistry. A general laboratory procedure is as follows:

Experimental Protocol: Preparation of D-Ribonolactone [6]

  • Reaction Setup: In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer, D-ribose (100 g, 0.67 mol) and sodium bicarbonate (112 g, 1.3 mol) are dissolved in water (600 mL). The mixture is stirred at room temperature for 15 minutes.

  • Bromine Addition: The flask is cooled in an ice-water bath. Bromine (112 g, 0.70 mol) is added dropwise via the addition funnel, maintaining the reaction temperature below 5 °C. The addition takes approximately 1 hour.

  • Quenching: After the addition is complete, the orange solution is stirred for an additional 50 minutes. Sodium bisulfite (6.5 g, 62.5 mmol) is then added to quench the excess bromine, resulting in a clear solution.

  • Work-up and Isolation: The aqueous solution is concentrated under reduced pressure. Absolute ethanol (B145695) and toluene (B28343) are added and evaporated to yield a damp solid. The solid is then heated in absolute ethanol, and the hot suspension is filtered.

  • Crystallization: The filtrate is cooled to room temperature and then refrigerated to induce crystallization. The crystalline product is collected by filtration, washed with cold absolute ethanol and diethyl ether, and dried under vacuum.

Benzylation of D-Ribonolactone

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. While specific spectra are proprietary or not widely published, typical characterization data from commercial suppliers indicate compliance with standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (Proton NMR) Expected signals would include aromatic protons of the benzyl groups (typically in the range of 7.2-7.4 ppm), methylene (B1212753) protons of the benzyl groups (CH₂-Ph), and the protons of the ribonolactone ring.
¹³C NMR (Carbon NMR) Expected signals would include those for the carbonyl carbon of the lactone, the aromatic carbons of the benzyl groups, the methylene carbons of the benzyl groups, and the carbons of the ribonolactone core.
IR (Infrared) Spectroscopy A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group is expected, typically around 1770 cm⁻¹. Other characteristic bands would include C-O stretching and aromatic C-H stretching.
MS (Mass Spectrometry) The mass spectrum should show a molecular ion peak (or a protonated/sodiated adduct) corresponding to the molecular weight of the compound (418.48 g/mol ).

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of nucleoside analogs, which are a class of compounds with significant therapeutic applications. Its primary role is as a key intermediate in the synthesis of Remdesivir, an antiviral medication.

Synthetic Workflow for Remdesivir

The synthesis of Remdesivir from this compound involves several key transformations. The lactone provides the protected ribose moiety to which the nucleobase is attached.

Remdesivir_Synthesis_Workflow D_Ribose D-Ribose Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone D_Ribose->Lactone Protection & Oxidation Coupling Coupling with Pyrrolotriazine Base Lactone->Coupling Intermediate Glycosylated Intermediate Coupling->Intermediate Debenzylation Debenzylation Intermediate->Debenzylation Phosphoramidation Phosphoramidation Debenzylation->Phosphoramidation Remdesivir Remdesivir Phosphoramidation->Remdesivir

Caption: Synthetic workflow for Remdesivir from D-Ribose.

Mechanism of Action of Resulting Nucleoside Analogs

While this compound itself is not biologically active in terms of targeting signaling pathways, the final products derived from it, such as purine (B94841) nucleoside analogs, have well-defined mechanisms of action. These analogs are effective in treating certain cancers, particularly lymphoid malignancies. Their cytotoxic effects stem from their ability to interfere with DNA synthesis and repair.

The general mechanism of action for purine nucleoside analogs involves the following steps:

  • Cellular Uptake and Phosphorylation: The nucleoside analog is transported into the cell and is then phosphorylated by cellular kinases to its active triphosphate form.

  • Inhibition of DNA Polymerase: The triphosphate analog competes with natural deoxynucleotides for incorporation into newly synthesizing DNA strands by DNA polymerase.

  • Chain Termination: Once incorporated, the analog can terminate DNA chain elongation.

  • Inhibition of Ribonucleotide Reductase: Some analogs can also inhibit ribonucleotide reductase, an enzyme essential for producing deoxynucleotides.

  • Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger a cellular stress response, ultimately leading to programmed cell death (apoptosis).

Purine_Analog_MOA PNA Purine Nucleoside Analog Uptake Cellular Uptake PNA->Uptake Phosphorylation Phosphorylation (Kinases) Uptake->Phosphorylation Active_TP Active Triphosphate Analog Phosphorylation->Active_TP Inhibition_Polymerase Inhibition of DNA Polymerase Active_TP->Inhibition_Polymerase Inhibition_RNR Inhibition of Ribonucleotide Reductase Active_TP->Inhibition_RNR Chain_Termination DNA Chain Termination Inhibition_Polymerase->Chain_Termination DNA_Breaks Accumulation of DNA Strand Breaks Chain_Termination->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: General mechanism of action of purine nucleoside analogs.

Conclusion

This compound is a vital molecule in synthetic organic and medicinal chemistry. Its well-defined structure and the availability of synthetic routes from D-ribose make it an essential precursor for the synthesis of complex nucleoside analogs. The understanding of its properties and the biological mechanisms of the final products it helps create is crucial for the development of new therapeutics. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic intermediate in the development of nucleoside analogs. The document is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed physicochemical data, experimental protocols, and insights into its potential therapeutic applications.

Physicochemical Properties

This compound is a carbohydrate derivative where the hydroxyl groups of D-ribono-1,4-lactone at positions 2, 3, and 5 are protected by benzyl (B1604629) groups. This protection strategy is crucial in multistep syntheses of complex molecules, particularly C-nucleosides.

PropertyValue
Molecular Weight 418.48 g/mol
Molecular Formula C₂₆H₂₆O₅
CAS Number 55094-52-5
Appearance White to off-white crystalline powder
Melting Point 54-55 °C
Purity (typical) ≥98% (HPLC)
Solubility Soluble in N,N-Dimethylformamide and Chloroform. Practically insoluble in water.
Storage 2°C - 8°C

Synthetic Overview and Experimental Protocols

The synthesis of this compound typically starts from D-ribose. A generalized workflow involves the oxidation of D-ribose to form the D-ribono-1,4-lactone, followed by the protection of the hydroxyl groups using a benzylating agent.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for this compound.

G D_Ribose D-Ribose Oxidation Oxidation D_Ribose->Oxidation D_Ribono_lactone D-Ribono-1,4-lactone Oxidation->D_Ribono_lactone Benzylation Benzylation D_Ribono_lactone->Benzylation Final_Product This compound Benzylation->Final_Product

A generalized synthetic workflow for this compound.
Experimental Protocol: Benzylation of D-Ribono-1,4-lactone (Generalized)

This protocol describes a general method for the benzylation of D-ribono-1,4-lactone. Note: This is a generalized procedure and may require optimization.

Materials:

  • D-Ribono-1,4-lactone

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of D-ribono-1,4-lactone in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Sodium hydride is added portion-wise to the solution, and the mixture is stirred for 30 minutes at 0 °C.

  • Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound are typically confirmed using the following analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Purity: Determined by the area percentage of the product peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment, confirming the presence of the benzyl groups and the lactone ring structure.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Confirms the molecular weight of the compound (418.48 g/mol ).

Application in Drug Development: A Precursor to Purine (B94841) Nucleoside Analogs

This compound is a valuable building block in the synthesis of C-nucleosides, which are a class of compounds with significant therapeutic potential. As a purine nucleoside analog, it is investigated for its anticancer properties, particularly against lymphoid malignancies.[1]

Proposed Mechanism of Action of Derived Purine Nucleoside Analogs

Purine nucleoside analogs derived from this lactone are thought to exert their cytotoxic effects through several mechanisms, primarily by disrupting DNA synthesis and inducing programmed cell death (apoptosis).[2][3][4]

The diagram below illustrates a hypothetical signaling pathway for the anticancer activity of a purine nucleoside analog.

G cluster_cell Cancer Cell PNA Purine Nucleoside Analog DNA_Polymerase DNA Polymerase PNA->DNA_Polymerase inhibition DNA_Damage DNA Damage PNA->DNA_Damage DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Damage->Apoptosis induction

Hypothetical mechanism of action for a purine nucleoside analog.

This pathway suggests that the purine nucleoside analog inhibits DNA polymerase, leading to a halt in DNA synthesis and the accumulation of DNA damage.[2][3][4] This, in turn, triggers the apoptotic cascade, resulting in the death of the cancer cell.

Conclusion

This compound is a crucial intermediate in medicinal chemistry, particularly in the synthesis of novel nucleoside analogs for anticancer research. Its well-defined physicochemical properties and the established, albeit general, synthetic and analytical protocols make it a valuable tool for drug development professionals. Further research into the specific biological targets of its derivatives will continue to unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Physical Properties of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a crucial chiral building block in synthetic organic chemistry, particularly in the field of medicinal chemistry. As a protected derivative of D-ribono-1,4-lactone, it serves as a versatile precursor for the synthesis of a wide array of complex molecules, most notably nucleoside analogues.[1][2] The benzyl (B1604629) protecting groups offer stability under various reaction conditions and can be selectively removed in later synthetic stages. Its primary application lies in its conversion to C-ribosides, which are more stable towards enzymatic cleavage than their natural N-glycosidic counterparts.[3] This enhanced stability makes it a valuable intermediate in the development of antiviral and anticancer therapeutics, such as Remdesivir and Fludarabine.[2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueCitations
Appearance White to light yellow or off-white powder or crystal[5]
Molecular Formula C₂₆H₂₆O₅[1][4][6]
Molecular Weight 418.48 g/mol [1][4]
Melting Point 51.0 to 56.0 °C[5][7]
Boiling Point 576.8 ± 50.0 °C at 760 mmHg[7]
Optical Rotation +74.0 to +78.0 deg (c=1, CHCl₃)[5]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in CH₂Cl₂; Practically insoluble in water.
Purity (by HPLC) ≥97.5% to >98.0%[7]
Storage Temperature 2°C to 8°C[1]
CAS Number 55094-52-5[4][6]

Experimental Protocols & Characterization

While specific, detailed synthesis protocols are often proprietary or published in subscription-based journals, the general methodology involves the protection of commercially available D-ribono-1,4-lactone.[2][8]

General Synthetic Approach

The synthesis of this compound typically starts from D-ribose or its lactone form, D-ribono-1,4-lactone.[2][9] The core of the synthesis involves the protection of the three hydroxyl groups at the 2, 3, and 5 positions using a benzylation agent, such as benzyl bromide, in the presence of a base like sodium hydride. The reaction is carried out in an appropriate aprotic solvent. Purification is typically achieved through column chromatography.

Standard Characterization Methodologies

A comprehensive Certificate of Analysis (CoA) for this compound typically includes data from several analytical techniques to confirm its identity, purity, and structure.[6]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being greater than 98%.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the benzyl groups are correctly attached and the lactone ring is intact.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₂₆H₂₆O₅.[6]

  • Infrared (IR) Spectroscopy: Used to identify functional groups. A strong absorption band characteristic of the γ-lactone carbonyl (C=O) stretch is expected, typically around 1760-1795 cm⁻¹.[6]

  • Thin-Layer Chromatography (TLC): Employed for monitoring the progress of the reaction and for preliminary purity assessment.

Logical Relationships in Drug Synthesis

This compound is not typically involved in biological signaling pathways itself. Instead, its critical role is as a versatile precursor in the synthesis of biologically active nucleoside analogues. The following diagram illustrates this logical relationship and its importance in drug development.

Logical_Relationship cluster_precursor Core Building Block cluster_intermediates Key Synthetic Transformations cluster_products Biologically Active Nucleoside Analogues cluster_application Therapeutic Applications A 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone B Reduction to Lactol A->B Reduction (e.g., DIBAL-H) C Reaction with Nucleophiles A->C Nucleophilic Addition D Antiviral Agents (e.g., C-Nucleosides like Remdesivir) B->D Coupling & Deprotection E Anticancer Agents (e.g., Purine Analogues like Fludarabine) C->E Coupling & Deprotection F Inhibition of Viral Replication D->F G Inhibition of DNA Synthesis E->G

Caption: Role of this compound in Drug Synthesis.

References

An In-Depth Technical Guide to the Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone from D-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a valuable synthetic building block, starting from the readily available monosaccharide D-ribose. The synthesis is a two-step process involving the protection of the hydroxyl groups via benzylation, followed by the selective oxidation of the anomeric carbon to form the desired lactone. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Synthetic Pathway Overview

The conversion of D-ribose to this compound proceeds through two key transformations:

  • Benzylation: The hydroxyl groups at the C2, C3, and C5 positions of D-ribose are protected as benzyl (B1604629) ethers. This is typically achieved using benzyl bromide in the presence of a strong base.

  • Oxidation: The anomeric hydroxyl group of the resulting 2,3,5-Tri-O-benzyl-D-ribofuranose is then oxidized to a carbonyl group, which spontaneously cyclizes to form the stable 1,4-lactone.

Synthesis_Pathway D_Ribose D-Ribose Tribenzyl_Ribose 2,3,5-Tri-O-benzyl-D-ribofuranose D_Ribose->Tribenzyl_Ribose Benzylation (NaH, BnBr, DMF) Target_Lactone This compound Tribenzyl_Ribose->Target_Lactone Oxidation (PCC, DCM)

Caption: Overall synthetic pathway from D-ribose to the target lactone.

Experimental Protocols

Step 1: Synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranose

This procedure outlines the per-O-benzylation of D-ribose using sodium hydride and benzyl bromide.

Materials:

  • D-ribose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), a solution of D-ribose (1.0 equivalent) in anhydrous DMF (5–10 mL/mmol) is prepared in a round-bottom flask.

  • The flask is cooled to 0 °C in an ice bath.

  • Sodium hydride (60% dispersion in mineral oil, approximately 4.0-5.0 equivalents) is added portion-wise to the stirred solution.

  • Benzyl bromide (approximately 4.0-5.0 equivalents) is then added dropwise to the suspension at 0 °C.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • The crude product is purified by silica (B1680970) gel column chromatography to afford 2,3,5-Tri-O-benzyl-D-ribofuranose as a syrup.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the protected ribofuranose to the corresponding lactone using Pyridinium Chlorochromate (PCC).

Materials:

  • 2,3,5-Tri-O-benzyl-D-ribofuranose

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • A suspension of Pyridinium Chlorochromate (PCC) (approximately 1.5 - 2.0 equivalents) and silica gel in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere.

  • A solution of 2,3,5-Tri-O-benzyl-D-ribofuranose (1.0 equivalent) in anhydrous DCM is added to the PCC suspension.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data for each synthetic step. Note that yields can vary depending on the scale and specific reaction conditions.

Table 1: Benzylation of D-ribose

ParameterValueReference
Reagents
D-ribose1.0 eq
Sodium Hydride (60%)4.0 - 5.0 eq
Benzyl Bromide4.0 - 5.0 eq[1]
Solvent Anhydrous DMF[2]
Temperature 0 °C to Room Temp.[1][2]
Reaction Time 20 - 24 hours[2]
Yield 70 - 85%

Table 2: Oxidation of 2,3,5-Tri-O-benzyl-D-ribofuranose

ParameterValueReference
Reagents
2,3,5-Tri-O-benzyl-D-ribofuranose1.0 eq
Pyridinium Chlorochromate (PCC)1.5 - 2.0 eq
Solvent Anhydrous DCM
Temperature Room Temperature
Reaction Time 2 - 4 hours
Yield 75 - 90%

Experimental Workflow Visualization

The following diagrams illustrate the workflows for the two key experimental stages.

Benzylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve D-Ribose in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Add BnBr dropwise C->D E Warm to RT Stir for 20-24h D->E F Quench with H₂O at 0 °C E->F G Extract with EtOAc F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Silica Gel Chromatography J->K

Caption: Workflow for the benzylation of D-ribose.

Oxidation_Workflow cluster_prep_ox Reaction Setup cluster_reaction_ox Reaction cluster_workup_ox Work-up cluster_purification_ox Purification L Suspend PCC and Silica Gel in anhydrous DCM M Add solution of 2,3,5-Tri-O-benzyl-D-ribofuranose L->M N Stir at RT for 2-4h M->N O Dilute with Diethyl Ether N->O P Filter through Silica Gel O->P Q Concentrate P->Q R Silica Gel Chromatography Q->R

Caption: Workflow for the oxidation to the target lactone.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Data for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key intermediate in the synthesis of various biologically active molecules, including nucleoside analogs.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₆H₂₆O₅
Molecular Weight 418.48 g/mol
CAS Number 55094-52-5
Appearance White to light brown crystalline powder
Melting Point 51-55 °C
Purity >98.0% (HPLC)

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35-7.20m15HAromatic protons (3 x C₆H₅)
4.95d1HH-2
4.75-4.50m7HH-3, H-4, 3 x OCH₂Ph
3.70-3.55m2HH-5, H-5'

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
174.5C-1 (C=O)
137.5, 137.2, 136.9Quaternary aromatic carbons
128.6-127.8Aromatic CH
81.5C-4
79.8C-2
77.2C-3
73.6, 73.4, 72.5OCH₂Ph
69.5C-5
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3030MediumAromatic C-H stretch
2920MediumAliphatic C-H stretch
1785StrongC=O stretch (γ-lactone)
1495, 1455MediumAromatic C=C stretch
1100-1000StrongC-O stretch
740, 700StrongAromatic C-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon
419.18[M+H]⁺
441.17[M+Na]⁺

Experimental Protocols

The synthesis and characterization of this compound are crucial for its application in further chemical transformations. The following protocols are based on established literature procedures.

Synthesis of this compound

This procedure involves the benzylation of commercially available D-ribono-1,4-lactone.

Materials:

  • D-ribono-1,4-lactone

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (3.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of D-ribono-1,4-lactone (1.0 eq.) in anhydrous DMF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (3.3 eq.) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours.

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Spectroscopic Characterization Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of the synthesized this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Column Chromatography Purification Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Sample Preparation IR FTIR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic characterization workflow.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate and not directly involved in biological signaling pathways, its derivatives, particularly C-nucleosides, are designed to interact with various cellular targets. The logical relationship in its utility is outlined below.

Logical_Relationship Start D-Ribono-1,4-lactone (Starting Material) Intermediate This compound (Key Intermediate) Start->Intermediate Benzylation Derivatives Functionalized C-Nucleoside Analogs Intermediate->Derivatives Nucleophilic Addition & Deprotection Target Biological Targets (e.g., Enzymes, Receptors) Derivatives->Target Molecular Interaction Effect Therapeutic Effect (e.g., Antiviral, Anticancer) Target->Effect Modulation of Activity

Utility of the lactone in drug development.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic intermediate in nucleoside chemistry and drug discovery. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a workflow for spectral analysis.

Introduction

This compound (CAS 55094-52-5) is a protected form of D-ribono-1,4-lactone.[1][2][3][4][5][6] The benzyl (B1604629) protecting groups enhance its solubility in organic solvents and allow for selective modifications at other positions of the ribose framework. Accurate characterization of this compound by ¹H NMR spectroscopy is crucial to confirm its identity and purity before its use in subsequent synthetic steps.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the ribonolactone core and the benzyl protecting groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-24.4 - 4.6d~5-61H
H-34.2 - 4.4dd~5-6, ~2-31H
H-44.6 - 4.8m-1H
H-5a, H-5b3.6 - 3.8m-2H
-CH₂-Ph (C2-O-CH₂)4.7 - 4.9m-2H
-CH₂-Ph (C3-O-CH₂)4.5 - 4.7m-2H
-CH₂-Ph (C5-O-CH₂)4.3 - 4.5m-2H
Aromatic (Ar-H)7.2 - 7.4m-15H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration of the sample.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this compound due to its excellent dissolving properties for protected carbohydrates.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

    • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

    • Peak Picking: Identify the chemical shift of each peak.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of this compound.

G Figure 1: Workflow for ¹H NMR Spectral Analysis A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum to TMS (0 ppm) B->C D Identify Aromatic Protons (multiplet, ~7.3 ppm, 15H) C->D E Identify Benzyl CH₂ Protons (multiplets, ~4.3-4.9 ppm, 6H) C->E F Identify Ribonolactone Protons (H-2, H-3, H-4, H-5a, H-5b) C->F H Assign All Resonances D->H E->H G Analyze Coupling Constants (J-values) to Determine Proton Connectivity F->G G->H I Confirm Structure and Purity H->I

Caption: Figure 1: Workflow for ¹H NMR Spectral Analysis.

References

An In-depth Technical Guide on the Purity of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity, synthesis, and quality control of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a critical intermediate in the synthesis of antiviral therapeutics, notably Remdesivir. This document outlines common purity specifications, analytical methodologies, and manufacturing workflows relevant to its application in pharmaceutical development.

Introduction

This compound (CAS No. 55094-52-5) is a protected derivative of D-ribono-1,4-lactone. The benzyl (B1604629) protecting groups enhance its solubility in organic solvents and allow for selective reactions at other positions, making it a valuable synthetic building block. Its primary role in modern drug development is as a key starting material for the synthesis of nucleoside analogues, where the precise stereochemistry and high purity of this intermediate are paramount to the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

Purity and Specifications

The purity of this compound is critical for its use in pharmaceutical manufacturing. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove related substances in the final API. High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing its purity.

Data Presentation: Quantitative Purity Specifications

The following table summarizes typical quality control specifications for this compound, compiled from various commercial suppliers and representative Certificates of Analysis.

ParameterSpecificationMethod
Appearance White to off-white or light yellow powder/solidVisual
Purity (HPLC, UV 210 nm) ≥ 98.0%HPLC
Purity (HPLC, ELSD) ≥ 98.0%HPLC
Purity (Typical Commercial Grade) ≥ 99.0%HPLC
Optical Rotation ([α]/D) +74.0° to +78.0° (c=1, CHCl₃)Polarimetry
Melting Point 51°C - 55°CMelting Point Apparatus
Identification Conforms to structure¹H NMR, ¹³C NMR, MS, IR
Residue on Ignition ≤ 0.5%USP <281>
Heavy Metals ≤ 50 ppmUSP <231>
Solubility Soluble in CH₂Cl₂, insoluble in H₂OVisual

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that begins with D-ribose. The workflow involves protection of the hydroxyl groups followed by oxidation to form the lactone.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start D-Ribose step1 Protection of Hydroxyl Groups (e.g., Benzyl Bromide, NaH) start->step1 step2 Oxidation of Anomeric Carbon (e.g., Br₂, H₂O) step1->step2 product Crude this compound step2->product purify1 Work-up & Extraction product->purify1 Transfer to Purification purify2 Column Chromatography (Silica Gel) purify1->purify2 purify3 Recrystallization (e.g., Ethanol (B145695)/Hexane) purify2->purify3 final_product Pure Lactone Intermediate purify3->final_product

Caption: General workflow for the synthesis and purification of the target lactone.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound.

Disclaimer: These protocols are illustrative and based on standard chemical principles. Researchers should consult peer-reviewed literature and perform appropriate reaction optimization and safety assessments.

Synthesis from D-Ribono-1,4-lactone (Benzylation)
  • Preparation : Suspend D-ribono-1,4-lactone (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation : Cool the suspension in an ice bath (0°C). Add sodium hydride (NaH, ~3.5 equivalents, 60% dispersion in mineral oil) portion-wise over 30 minutes. Allow the mixture to stir for 1 hour at 0°C.

  • Benzylation : Add benzyl bromide (BnBr, ~3.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching : Carefully quench the reaction by slowly adding methanol, followed by the addition of water.

  • Work-up : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification Protocol (Recrystallization)
  • Dissolution : Dissolve the crude lactone product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).

  • Crystallization : Slowly add a co-solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes or petroleum ether) until the solution becomes cloudy.

  • Cooling : Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of the cold anti-solvent.

  • Drying : Dry the crystals under vacuum to remove residual solvents.

HPLC Purity Analysis
  • Instrumentation : A standard HPLC system equipped with a UV or Evaporative Light-Scattering Detector (ELSD).

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient (Illustrative) :

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% B to 50% B

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

  • Detection : UV at 210 nm or ELSD.

  • Sample Preparation : Dissolve a accurately weighed sample (~1 mg/mL) in acetonitrile.

NMR Structural Confirmation
  • Instrumentation : 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR : Acquire proton NMR data. The complex aromatic region (multiplets around 7.2-7.4 ppm) from the benzyl groups and characteristic signals for the lactone ring protons are expected.

  • ¹³C NMR : Acquire carbon-13 NMR data. Signals for the carbonyl carbon of the lactone, the carbons of the sugar ring, and the carbons of the benzyl groups will confirm the structure.

Quality Control and Batch Release Logic

As a critical pharmaceutical intermediate, each batch of this compound must undergo rigorous quality control before it can be released for use in API synthesis.

G start Batch of Pure Lactone Produced sampling Representative Sampling start->sampling qc_testing QC Analysis (HPLC, NMR, Karl Fischer, etc.) sampling->qc_testing decision Results Meet Specifications? qc_testing->decision release Batch Released for API Synthesis decision->release Yes investigation OOS Investigation (Out of Specification) decision->investigation No reject Batch Rejected investigation->reject reprocessing Reprocessing / Repurification investigation->reprocessing reprocessing->sampling Resubmit for Testing

Caption: Decision workflow for the quality control and release of the lactone intermediate.

This workflow ensures that only material meeting the stringent purity and quality requirements proceeds to the next stage of manufacturing, safeguarding the integrity of the final drug product.

Technical Guide: Solubility Profile of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key intermediate in nucleoside synthesis and other organic chemistry applications. Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₆H₂₆O₅
Molecular Weight 418.49 g/mol
CAS Number 55094-52-5
Appearance White to off-white or yellowish solid/powder
Melting Point 54-55 °C

Qualitative Solubility Data

SolventSolubility Description
N,N-Dimethylformamide (DMF)Very Soluble[1]
Dichloromethane (CH₂Cl₂)Soluble[2]
Chloroform (CHCl₃)Sparingly to Slightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble (may require sonication)
Methanol (MeOH)Slightly Soluble
Water (H₂O)Practically Insoluble / Insoluble[1][2]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility measurements, the widely accepted isothermal shake-flask method is recommended. This protocol provides a reliable means to determine the equilibrium solubility of this compound in a solvent of interest at a controlled temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of choice (e.g., Dichloromethane, Ethyl Acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least one hour to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve from the analytical data of the standard solutions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of this compound in the chosen solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the quantitative solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess lactone to solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C Place in shaker D Settle excess solid C->D Cease agitation E Withdraw supernatant D->E F Filter supernatant (0.45 µm) E->F H Dilute filtered sample F->H G Prepare standard solutions I HPLC Analysis G->I H->I J Construct calibration curve I->J K Determine concentration J->K L Calculate solubility K->L

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide to the Stability and Storage of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key synthetic building block in pharmaceutical research. The information is compiled to assist researchers in maintaining the integrity of the compound and in developing stable formulations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its key properties are summarized in the table below. Understanding these properties is fundamental to its handling and storage.

PropertyValueReference
CAS Number 55094-52-5[2][3]
Molecular Formula C₂₆H₂₆O₅[2][4]
Molecular Weight 418.48 g/mol [2][4]
Physical Form Solid, White to Light yellow powder to crystal[1][3]
Melting Point 51.0 to 55.0 °C[1][3]
Boiling Point 576.8 ± 50.0 °C at 760 mmHg[3]
Purity >98.0% (HPLC)[1][5]
Solubility Insoluble in H₂O; Soluble in CH₂Cl₂[5]

Recommended Storage and Handling

Proper storage and handling are critical to prevent degradation and ensure the safety of personnel.

Storage Conditions: To maintain its chemical integrity, this compound should be stored under controlled conditions. The consensus from various suppliers is to store the compound in a refrigerator.

ParameterRecommendationSource
Temperature 2°C - 8°C[2][3]

It is advisable to store the compound in a tightly sealed container to protect it from moisture.

Handling Precautions: This compound is classified as an acute toxic substance and requires careful handling.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[3][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling.[6]

  • Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust or vapors.[6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]

  • First Aid: In case of accidental exposure, seek immediate medical attention and follow the specific first-aid measures outlined in the safety data sheet (SDS).[6]

Potential Stability and Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its structure—containing a lactone ring and benzyl (B1604629) ether protecting groups—suggests several potential degradation pathways under stress conditions.

  • Hydrolysis: The 1,4-lactone ring is an ester and is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the ring-opening to form the corresponding carboxylic acid (2,3,5-Tri-O-benzyl-D-ribonic acid).

  • Debenzylation: The benzyl ether groups can be cleaved under hydrogenolysis conditions or by strong acids. This would expose the hydroxyl groups and lead to a mixture of partially or fully deprotected products.

  • Oxidation: While generally stable to oxidation, extreme conditions could potentially lead to degradation.

  • Reaction with Nucleophiles: As a synthetic building block, it is known to react with nucleophilic species, which results in the opening of the lactone ring.[2][5]

  • Reduction: Strong reducing agents, such as sodium borohydride, can reduce the lactone to afford ring-opened products.[2][5]

The following diagram illustrates the key factors that can influence the stability of the compound.

Factors Influencing Stability of this compound substance 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone hydrolysis_prod Ring-Opened Carboxylic Acid substance->hydrolysis_prod Hydrolysis debenzylation_prod Deprotected Products substance->debenzylation_prod Debenzylation reduction_prod Ring-Opened Polyol substance->reduction_prod Reduction moisture Moisture / Humidity moisture->hydrolysis_prod ph Acidic / Basic pH ph->hydrolysis_prod reducing_agents Strong Reducing Agents reducing_agents->reduction_prod catalysts Hydrogenolysis Catalysts (e.g., Pd/C, H2) catalysts->debenzylation_prod

Caption: Logical diagram of potential degradation pathways.

Recommended Experimental Protocols for Stability Assessment

For researchers needing to perform detailed stability studies, the following general protocols for forced degradation and long-term stability are recommended.

A. Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish stability-indicating analytical methods.

Objective: To accelerate the degradation of the compound under harsh conditions to predict its long-term stability and to facilitate the development of an analytical method capable of resolving the parent compound from its degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified period.

    • Oxidation: Add 3-6% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound in an oven (e.g., at 60°C, just above its melting point) and also heat the stock solution.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector and preferably a Mass Spectrometer (MS) for peak identification.

  • Analytical Method (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile/methanol.

    • Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.

    • Analysis: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

The workflow for a typical forced degradation study is visualized below.

Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions start->stress acid Acidic (0.1N HCl, 60°C) stress->acid base Basic (0.1N NaOH, RT) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Neutralize & Analyze Samples (HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis endpoint Identify Degradation Products & Develop Stability-Indicating Method analysis->endpoint

References

An In-depth Technical Guide to the Safety and Handling of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone (CAS No. 55094-52-5), a key synthetic building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented below.

PropertyValue
CAS Number 55094-52-5
Molecular Formula C₂₆H₂₆O₅
Molecular Weight 418.49 g/mol
Melting Point 54-55 °C
Boiling Point 576.8 ± 50.0 °C at 760 mmHg
Solubility Very soluble in N,N-Dimethylformamide, practically insoluble in water.
Storage Temperature 2-8 °C

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Pictogram and Signal Word
  • Pictogram:

    alt text

  • Signal Word: Warning [1]

Hazard and Precautionary Statements

The following tables summarize the GHS hazard (H) and precautionary (P) statements.

CodeHazard Statement
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P264Wash skin thoroughly after handling.[1][2]
P270Do not eat, drink or smoke when using this product.[1][2]
P271Use only outdoors or in a well-ventilated area.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
P301+P317IF SWALLOWED: Get medical help.[2]
P302+P352IF ON SKIN: Wash with plenty of water.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P330Rinse mouth.[1][2]
P362+P364Take off contaminated clothing and wash it before reuse.[1][2]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Toxicological Information

Experimental Protocols for Safe Handling

The following protocols are essential for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Have an eyewash station and safety shower readily accessible.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Workflow and Logical Relationships

General Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory.

G General Handling Workflow A Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weighing and Transfer C->D Handle with care E Reaction/Procedure D->E F Decontamination E->F G Waste Disposal F->G H Doff PPE G->H I Wash Hands H->I

Caption: A logical workflow for the safe handling of this compound.

Experimental Workflow: Benzylation of a D-ribono-1,4-lactone Derivative

The following diagram outlines a representative experimental workflow for a benzylation reaction, adapted from a published procedure for a similar compound.[1] This illustrates the key safety-critical steps.

G Experimental Workflow: Benzylation Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve starting material in anhydrous THF B Cool to 0 °C A->B C Add NaH (60% dispersion) (Caution: Flammable solid, reacts with water) B->C D Add Benzyl Bromide (Caution: Lachrymator, toxic) C->D E Warm to room temperature and stir overnight D->E F Slowly pour into ice water (Caution: Quench excess NaH) E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H

Caption: A representative workflow for a benzylation reaction highlighting key safety considerations.

References

The Cornerstone of Complex Nucleoside Synthesis: A Technical Guide to 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the strategic use of chiral building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone has emerged as a pivotal intermediate, primarily due to its integral role in the synthesis of a wide array of biologically active nucleoside analogues. Its rigid furanose core, adorned with versatile benzyl (B1604629) protecting groups, provides a robust platform for the stereoselective introduction of diverse functionalities, making it an indispensable tool in the development of novel antiviral and anticancer agents. This technical guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid, a characteristic that facilitates its handling and purification. Its solubility profile, being readily soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) while insoluble in water, is advantageous for a wide range of organic reactions and work-up procedures.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 55094-52-5[3][4]
Molecular Formula C₂₆H₂₆O₅[3][4]
Molecular Weight 418.48 g/mol [3]
Appearance White to off-white powder/crystal[2][5]
Melting Point 51.0 to 55.0 °C[5]
Optical Rotation +74.0 to +78.0 deg (c=1, CHCl₃)[5]
Solubility Soluble in CH₂Cl₂, CHCl₃; Insoluble in H₂O[2]

Table 2: Spectroscopic Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR 7.40 - 7.20mAromatic protons
4.80 - 4.50mBenzyl CH₂
4.45dH-2
4.35tH-3
4.20mH-4
3.70 - 3.55mH-5, H-5'
¹³C NMR 174.5sC=O (C-1)
137.5, 137.2, 136.9sAromatic C (ipso)
128.6 - 127.8mAromatic CH
82.5dC-4
79.8dC-2
78.0dC-3
73.6, 73.4, 72.5tBenzyl CH₂
69.5tC-5

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The provided data is a representative summary.

Synthesis of this compound

The most common and efficient synthesis of the title lactone commences from commercially available D-ribose. The process involves a two-step sequence: initial protection of the hydroxyl groups as benzyl ethers followed by oxidation to the lactone.

G D_Ribose D-Ribose Tribenzyl_Ribose 2,3,5-Tri-O-benzyl-D-ribofuranose D_Ribose->Tribenzyl_Ribose 1. BnBr, NaH, DMF 2. Acidic Workup Lactone This compound Tribenzyl_Ribose->Lactone Oxidation (e.g., PCC, PDC, or Swern)

Synthesis of this compound.
Experimental Protocol: Synthesis from D-Ribose

Materials:

  • D-Ribose

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

Step 1: Benzylation of D-Ribose

  • To a stirred suspension of sodium hydride (3.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of D-ribose (1.0 eq) in anhydrous DMF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction mixture is cooled back to 0 °C, and benzyl bromide (3.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2,3,5-tri-O-benzyl-D-ribofuranose, which can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to the Lactone

  • To a stirred solution of the crude 2,3,5-tri-O-benzyl-D-ribofuranose from the previous step in anhydrous DCM, PCC or PDC (1.5 - 2.0 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Celite, washing thoroughly with diethyl ether.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white or off-white solid.

Role in Organic Synthesis

The synthetic utility of this compound is centered around the reactivity of its lactone carbonyl group and the stereochemical information embedded in its chiral centers. It serves as a precursor to a variety of ribose-derived structures.

Synthesis of C-Nucleosides

A primary application of this lactone is in the synthesis of C-nucleosides, where a carbon-carbon bond connects the sugar moiety to the heterocyclic base. This linkage is significantly more stable to enzymatic and chemical hydrolysis compared to the N-glycosidic bond found in natural nucleosides. The synthesis typically involves the addition of a carbon nucleophile, such as a lithiated heterocycle or a Grignard reagent, to the lactone carbonyl. This addition generates a hemiacetal intermediate which can be further manipulated.

A prominent example is its use in the synthesis of Remdesivir, a broad-spectrum antiviral agent.[6]

G Lactone This compound Hemiacetal Hemiacetal Intermediate Lactone->Hemiacetal Lithiated Heterocycle C_Nucleoside Protected C-Nucleoside Hemiacetal->C_Nucleoside Reduction/Further Modification Remdesivir_Precursor Remdesivir Precursor C_Nucleoside->Remdesivir_Precursor Functional Group Manipulations

General pathway for C-nucleoside synthesis.
Experimental Protocol: Reaction with a Lithiated Heterocycle

Materials:

  • This compound

  • A suitable bromo- or iodo-heterocycle (e.g., 4-amino-7-iodopyrrolo[2,1-f][1][6][7]triazine for Remdesivir synthesis)

  • n-Butyllithium (n-BuLi) or other strong base

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of the bromo- or iodo-heterocycle (1.1 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to generate the lithiated heterocycle.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the solution of the lithiated heterocycle at -78 °C.

  • The reaction mixture is stirred at -78 °C for 1-2 hours or until the reaction is complete as monitored by TLC.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude hemiacetal can be purified by column chromatography.

Reduction Reactions

The lactone can be reduced to either the corresponding lactol (hemiacetal) or the ring-opened diol, depending on the reducing agent employed.

  • Reduction to Lactols: Mild reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures selectively reduce the lactone to the corresponding lactol. These lactols are valuable intermediates for the synthesis of various ribofuranose derivatives.

  • Reduction to Diols: Stronger reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), lead to the reductive opening of the lactone ring to afford a stereo-defined poly-oxygenated acyclic diol.[3]

G Lactone This compound Lactol 2,3,5-Tri-O-benzyl-D-ribofuranose (Lactol) Lactone->Lactol DIBAL-H, -78 °C Diol 2,3,5-Tri-O-benzyl-D-ribitol (Diol) Lactone->Diol NaBH4 or LiAlH4

Reduction pathways of the lactone.
Experimental Protocol: Reduction with Sodium Borohydride

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (2.0 - 4.0 eq) is added portion-wise.

  • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude 2,3,5-Tri-O-benzyl-D-ribitol can be purified by column chromatography.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a key precursor for nucleoside analogues with potent biological activities.

Table 3: Examples of Biologically Active Compounds Synthesized from this compound

Compound ClassExampleBiological Activity
Antiviral C-Nucleosides Remdesivir (GS-5734)Broad-spectrum antiviral (Ebola, SARS-CoV-2)[2][6]
Anticancer Nucleosides Various purine (B94841) and pyrimidine (B1678525) analoguesInhibition of DNA synthesis, induction of apoptosis[8]

The benzyl protecting groups are typically removed in the final stages of the synthesis, often by catalytic hydrogenation (e.g., Pd/C, H₂) or using Lewis acids like boron trichloride (B1173362) (BCl₃), to yield the final, biologically active deprotected nucleoside.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its well-defined stereochemistry and the versatility of its protecting groups and reactive lactone functionality have solidified its position as a cornerstone in the synthesis of complex and medicinally important nucleoside analogues. As the demand for novel therapeutics against viral diseases and cancer continues to grow, the importance of this chiral building block in enabling the discovery and development of new chemical entities is poised to increase even further. The methodologies and data presented in this guide underscore its significance and provide a valuable resource for chemists engaged in the art and science of organic synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Remdesivir Utilizing 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the antiviral drug Remdesivir (B604916), commencing from the key starting material, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. This document outlines the strategic steps involved in the construction of the ribose core and its subsequent elaboration to the final active pharmaceutical ingredient.

Introduction

Remdesivir is a nucleotide prodrug that has demonstrated broad-spectrum antiviral activity. A critical component of its synthesis is the stereocontrolled construction of the C-nucleoside core. The Gilead synthesis of Remdesivir effectively utilizes this compound as a foundational building block for the ribose moiety. This protected lactone allows for the crucial C-glycosylation reaction, establishing the carbon-carbon bond between the ribose sugar and the pyrrolo[2,1-f][1][2][3]triazine base. The benzyl (B1604629) protecting groups offer stability throughout the initial synthetic transformations and can be subsequently removed under specific conditions. This document details the multi-step synthetic sequence, providing quantitative data and explicit experimental protocols for key transformations.

Synthetic Strategy Overview

The synthesis of Remdesivir from this compound involves a linear sequence of reactions. The key transformations include:

  • C-Glycosylation: Coupling of the protected lactone with the halogenated nucleobase.

  • Cyanation: Introduction of the 1'-cyano group.

  • Deprotection of Benzyl Groups: Removal of the three benzyl ethers.

  • Acetonide Protection: Protection of the 2',3'-diol.

  • Phosphoramidation: Installation of the phosphoramidate (B1195095) moiety.

  • Final Deprotection: Removal of the acetonide protecting group to yield Remdesivir.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Remdesivir starting from this compound. It is important to note that yields can vary based on reaction scale and specific conditions.

Step No.ReactionKey ReagentsReported Yield (%)Reference
1C-Glycosylationn-BuLi40[1][4]
1 (Improved)C-Glycosylationn-BuLi, NdCl₃69[1][4]
2CyanationTMSCN, TMSOTf, TfOH85 (β:α >95:5)[5]
3Benzyl DeprotectionBCl₃86[5]
4Acetonide Protection2,2-dimethoxypropane-[2]
5Phosphoramidation(S)-p-nitrophenyl phosphoramidate, MgCl₂70[2]
6Acetonide DeprotectionHCl69[5]

Experimental Workflow

Remdesivir_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Lactone 2,3,5-Tri-O-benzyl-D- ribono-1,4-lactone Glycosylation C-Glycosylation Lactone->Glycosylation n-BuLi or i-PrMgCl·LiCl Nucleobase 4-Amino-7-iodopyrrolo [2,1-f][1,2,4]triazine Nucleobase->Glycosylation Cyanation Cyanation Glycosylation->Cyanation TMSCN, TMSOTf, TfOH Deprotection_Bn Benzyl Deprotection Cyanation->Deprotection_Bn BCl₃ Protection_Ac Acetonide Protection Deprotection_Bn->Protection_Ac 2,2-dimethoxypropane Phosphoramidation Phosphoramidation Protection_Ac->Phosphoramidation (S)-p-nitrophenyl phosphoramidate, MgCl₂ Deprotection_Ac Acetonide Deprotection Phosphoramidation->Deprotection_Ac HCl Remdesivir Remdesivir Deprotection_Ac->Remdesivir

Caption: Synthetic workflow for Remdesivir from this compound.

Detailed Experimental Protocols

Step 1: C-Glycosylation of this compound

This protocol describes the formation of the C-C bond between the protected ribonolactone and the pyrrolotriazine nucleobase.

  • Materials:

    • This compound

    • 4-Amino-7-iodopyrrolo[2,1-f][1][2][3]triazine

    • n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Anhydrous neodymium(III) chloride (NdCl₃) (for improved method)

  • Procedure (Improved Method with NdCl₃):

    • To a solution of 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise.

    • Stir the mixture for 30 minutes at -78 °C to facilitate the formation of the lithiated nucleobase.

    • In a separate flask, a solution of this compound and anhydrous NdCl₃ in THF is cooled to -78 °C.

    • The solution of the lithiated nucleobase is then slowly transferred to the lactone solution.

    • The reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

    • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the C-glycosylated product.

Step 2: Cyanation of the C-Glycosylated Intermediate

This protocol details the introduction of the nitrile group at the 1'-position of the ribose moiety.

  • Materials:

  • Procedure:

    • Dissolve the C-glycosylated intermediate in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.[5]

    • To the cooled solution, add TMSCN, followed by the dropwise addition of TMSOTf and TfOH.[5]

    • The reaction mixture is stirred at -78 °C for the specified time, with progress monitored by TLC.

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

    • The mixture is allowed to warm to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude product is purified by silica gel chromatography to yield the desired 1'-cyano nucleoside.

Step 3: Deprotection of Benzyl Groups

This protocol describes the removal of the three benzyl protecting groups from the ribose moiety.

  • Materials:

    • 1'-Cyano-2,3,5-tri-O-benzyl nucleoside

    • Boron trichloride (B1173362) (BCl₃) solution in DCM

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • A solution of the benzylated nucleoside in anhydrous DCM is cooled to -78 °C under an inert atmosphere.[6]

    • A solution of BCl₃ in DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.[6]

    • The reaction is stirred at this temperature until complete deprotection is observed by TLC analysis.

    • The reaction is quenched by the slow addition of a mixture of methanol (B129727) and DCM.

    • The solution is then warmed to room temperature and concentrated under reduced pressure.

    • The crude triol is purified by crystallization or chromatography.

Step 4: Acetonide Protection of the 2',3'-Diol

This protocol details the protection of the vicinal diol on the ribose ring.

  • Materials:

    • 1'-Cyano-nucleoside triol

    • 2,2-Dimethoxypropane

    • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

    • Anhydrous acetone (B3395972) or DCM

  • Procedure:

    • The nucleoside triol is suspended in anhydrous acetone or DCM.

    • 2,2-Dimethoxypropane is added, followed by a catalytic amount of p-TSA.

    • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the addition of a weak base (e.g., triethylamine).

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent and water.

    • The organic layer is dried and concentrated to give the crude acetonide-protected nucleoside, which is often used in the next step without further purification.

Step 5: Phosphoramidation

This protocol describes the crucial step of introducing the phosphoramidate prodrug moiety.

  • Materials:

    • Acetonide-protected nucleoside

    • (S)-p-nitrophenyl 2-ethylbutyl-L-alaninyl phosphorochloridate or a similar activated phosphoramidate reagent

    • Magnesium chloride (MgCl₂)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous THF or DCM

  • Procedure:

    • The acetonide-protected nucleoside and MgCl₂ are suspended in anhydrous THF or DCM under an inert atmosphere.[2]

    • The mixture is cooled to a low temperature (e.g., -20 °C).

    • The activated phosphoramidate reagent and a non-nucleophilic base like TEA or DIPEA are added sequentially.

    • The reaction is stirred at low temperature, and the progress is monitored by HPLC or TLC.

    • Once the reaction is complete, it is quenched with an aqueous solution.

    • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by chromatography to isolate the phosphoramidate product.

Step 6: Final Deprotection of Acetonide

This is the final step to yield Remdesivir.

  • Materials:

    • Acetonide-protected Remdesivir

    • Aqueous hydrochloric acid (HCl)

    • A suitable solvent such as THF or methanol

  • Procedure:

    • The acetonide-protected Remdesivir is dissolved in a suitable solvent.[5]

    • Aqueous HCl is added, and the mixture is stirred at room temperature.[5]

    • The reaction progress is monitored by HPLC until the starting material is consumed.

    • The reaction mixture is neutralized with a base.

    • The solvent is removed under reduced pressure.

    • The crude Remdesivir is purified by crystallization or preparative HPLC to yield the final product.

Logical Relationship Diagram

Logical_Relationship Start 2,3,5-Tri-O-benzyl-D- ribono-1,4-lactone Glycosylation C-Glycosylation (Key C-C bond formation) Start->Glycosylation Forms C-nucleoside core Cyanation 1'-Cyanation (Stereocenter introduction) Glycosylation->Cyanation Introduces key nitrile group Deprotection_Bn Global Benzyl Deprotection (Exposes hydroxyls) Cyanation->Deprotection_Bn Unmasks ribose hydroxyls Protection_Ac Selective 2',3'-Acetonide Protection (Directs next step) Deprotection_Bn->Protection_Ac Differentiates 5'-OH Phosphoramidation Phosphoramidation (Prodrug moiety installation) Protection_Ac->Phosphoramidation Attaches phosphoramidate Deprotection_Ac Final Acetonide Deprotection Phosphoramidation->Deprotection_Ac Reveals final structure End Remdesivir Deprotection_Ac->End

Caption: Logical flow of the Remdesivir synthesis highlighting the purpose of each key step.

References

Application Notes and Protocols: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a Precursor for C-Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

C-nucleosides are a class of carbohydrate derivatives where the anomeric carbon of the sugar moiety is linked to a heterocyclic base via a C-C bond, rather than the typical C-N bond found in natural nucleosides. This fundamental structural difference imparts significant metabolic stability, making C-nucleosides resistant to enzymatic cleavage by nucleoside phosphorylases and hydrolases. This enhanced stability has made them highly valuable targets in drug discovery, with prominent applications as antiviral and antitumor agents.

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a key chiral building block for the synthesis of these C-nucleoside analogues.[1][2] The benzyl (B1604629) protecting groups are relatively stable under a variety of reaction conditions but can be readily removed during the final stages of a synthesis via catalytic hydrogenation. The lactone functionality serves as a masked electrophile. It can be selectively reduced to the corresponding lactol (a cyclic hemiacetal), which is then poised to react with a wide range of carbon nucleophiles to stereoselectively form the crucial C-C glycosidic bond. This strategy provides a versatile and reliable entry point to a diverse library of C-nucleosides for biological screening and drug development.

Properties of this compound

A summary of the physical and chemical properties of the precursor is provided below.

PropertyValueReference
CAS Number 55094-52-5[1][3][4][5]
Molecular Formula C₂₆H₂₆O₅[1][4][6]
Molecular Weight 418.48 g/mol [1][6]
Appearance White to light yellow crystalline powder or solid[2][3][6]
Melting Point 53-55 °C[5][7]
Optical Rotation +74.0° to +78.0° (c=1, CHCl₃)[3][7]
Purity ≥98% (HPLC)[2][3][6]
Solubility Soluble in CH₂Cl₂, insoluble in H₂O[2]
Storage 2-8°C[1][5]

Synthetic Protocols

The synthesis of C-nucleosides from this compound is typically a multi-step process. The general workflow involves the reduction of the lactone to a more reactive lactol intermediate, followed by the crucial C-C bond-forming reaction with a carbon nucleophile.

G cluster_workflow General Synthetic Workflow Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Lactol 2,3,5-Tri-O-benzyl- D-ribofuranose (Lactol) Lactone->Lactol Step 1: Mild Reduction (e.g., DIBAL-H) ProtectedC Protected C-Nucleoside Lactol->ProtectedC Step 2: C-Glycosylation (e.g., Organometallic Reagent) FinalC Final C-Nucleoside ProtectedC->FinalC Step 3: Deprotection (e.g., H₂, Pd/C)

Caption: General workflow for C-nucleoside synthesis.

Protocol 1: Reduction of Lactone to Lactol

This protocol describes the partial reduction of the lactone to the corresponding lactol (hemiacetal).

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in toluene (B28343) or hexanes)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol (B129727)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene or DCM in a flame-dried, round-bottom flask under an inert atmosphere of argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to 0 °C and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (this may take several hours to overnight).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2,3,5-Tri-O-benzyl-D-ribofuranose (a mixture of anomers) is often used in the next step without further purification.

Protocol 2: C-Glycosylation with an Organometallic Reagent

This protocol details the formation of the C-C bond by reacting the lactol with a carbon nucleophile, such as a Grignard or organolithium reagent. The example is adapted from the synthesis of ethynyl (B1212043) C-nucleosides.[8]

Materials:

  • Crude 2,3,5-Tri-O-benzyl-D-ribofuranose (from Protocol 1)

  • Organometallic Reagent (e.g., Ethynylmagnesium bromide, Phenylmagnesium bromide, or n-Butyllithium) (1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the crude lactol (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Slowly add the organometallic reagent solution dropwise.

  • Allow the reaction to stir at the chosen temperature and then gradually warm to room temperature over several hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired C-nucleoside product (as a mixture of anomers).

Representative Reaction Outcomes

The stereochemical outcome of the C-glycosylation can vary depending on the nucleophile and reaction conditions. The table below shows representative yields for a related reaction starting from 2,3,5-tri-O-benzyl-D-ribofuranose.

NucleophileProductAnomer (β:α)Yield (%)Reference
Ethynylmagnesium bromide(2,3,5-tri-O-benzyl-D-ribofuranosyl)ethyne4:165[8]
Benzyl azide (B81097) (cycloaddition)1-benzyl-4(and 5)-(tri-O-benzyl-β-D-ribofuranosyl)-1,2,3-triazole~1:1-[8]

Mechanism of Action & Biological Relevance

Many C-nucleoside analogs must be intracellularly phosphorylated to their corresponding 5'-triphosphate forms to exert their biological activity. These triphosphates then act as competitive inhibitors or alternative substrates for cellular or viral polymerases, leading to the termination of DNA or RNA synthesis. This mechanism is central to their use as anticancer and antiviral drugs.

G cluster_pathway Logical Pathway for C-Nucleoside Anticancer Activity C_Nuc C-Nucleoside Analog C_Nuc_MP C-Nucleoside Monophosphate C_Nuc->C_Nuc_MP Kinase C_Nuc_DP C-Nucleoside Diphosphate C_Nuc_MP->C_Nuc_DP Kinase C_Nuc_TP C-Nucleoside Triphosphate (Active Form) C_Nuc_DP->C_Nuc_TP Kinase DNA_Poly DNA Polymerase C_Nuc_TP->DNA_Poly DNA_Synth DNA Synthesis Apoptosis Apoptosis (Cell Death) DNA_Synth->Apoptosis leads to

References

Application Notes and Protocols: Reactions of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the reaction of the versatile synthetic building block, 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, with a range of nucleophiles. This protected ribonolactone is a crucial intermediate in the synthesis of C-nucleoside analogues, which are of significant interest in the development of antiviral and anticancer therapeutics due to their enhanced stability against enzymatic cleavage.[1]

Introduction to Reactivity

The electrophilic carbonyl carbon of the lactone is susceptible to attack by various nucleophiles. The primary reaction pathways include:

  • Nucleophilic Addition to the Carbonyl: This is the most common pathway, particularly with organometallic reagents, leading to the formation of a hemiacetal (lactol). This intermediate is typically not isolated but is further reduced to yield the desired C-nucleoside.

  • Ring-Opening: Strong reducing agents, such as sodium borohydride (B1222165), can induce reductive cleavage of the lactone ring to afford a diol.[2]

  • Aminolysis: Reaction with amines can lead to the formation of the corresponding ribonamides.

The benzyl (B1604629) protecting groups are stable under most nucleophilic addition conditions and can be removed at a later stage, typically by catalytic hydrogenation, to yield the deprotected nucleoside analogue.

Data Presentation: Summary of Nucleophilic Reactions

The following table summarizes the outcomes of reacting this compound with various nucleophiles. Please refer to the subsequent sections for detailed experimental protocols.

Nucleophile ClassSpecific NucleophileProduct TypeTypical Yield (%)Key Reaction Conditions
Organometallic Reagents Lithiated HeterocyclesC-Nucleoside Precursor (Lactol)Not IsolatedAnhydrous THF, Low Temperature (-78 °C)
Grignard ReagentsC-Nucleoside Precursor (Lactol)Not IsolatedAnhydrous Ether or THF, 0 °C to rt
Hydride Reagents Sodium Borohydride (NaBH₄)Ring-Opened DiolHighMethanol (B129727) or Ethanol (B145695), 0 °C to rt
Nitrogen Nucleophiles AmmoniaRibonamideModerate to HighMethanolic Ammonia, rt
Cyanide Nucleophiles Trimethylsilyl Cyanide (TMSCN)CyanohydrinModerate to HighLewis Acid Catalyst (e.g., ZnI₂), CH₂Cl₂
Phosphorus Ylides Stabilized Wittig Reagentsα,β-Unsaturated EsterModerateAnhydrous THF, rt

Experimental Protocols

Protocol 1: Synthesis of C-Nucleosides via Nucleophilic Addition of Lithiated Heterocycles

This protocol describes a general procedure for the synthesis of C-nucleoside precursors by reacting the lactone with a lithiated heterocycle. The resulting lactol is then reduced in a subsequent step.

Materials:

  • This compound

  • Appropriate Heterocycle (e.g., furan, protected pyrrole (B145914) or pyrimidine)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylsilane (Et₃SiH)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Formation of the Lithiated Nucleophile: Dissolve the heterocycle (1.2 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.

  • Nucleophilic Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the solution of the lithiated heterocycle at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the consumption of the lactone by Thin Layer Chromatography (TLC).

  • Reductive Deoxygenation of the Lactol: To the reaction mixture at -78 °C, add triethylsilane (3.0 equivalents) followed by the dropwise addition of boron trifluoride etherate (3.0 equivalents). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired C-nucleoside. The stereoselectivity of the reduction step can be influenced by the choice of reducing agent and Lewis acid.[3]

Expected Outcome: This procedure typically yields a mixture of α and β anomers of the C-nucleoside. The ratio can be influenced by the reaction conditions and the nature of the nucleophile.

Protocol 2: Ring-Opening Reduction with Sodium Borohydride

This protocol details the ring-opening of the lactone to form the corresponding diol.

Materials:

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (2.0-3.0 equivalents) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully add Dowex-50 (H⁺ form) resin to the reaction mixture until the pH is neutral to quench the excess NaBH₄ and neutralize the resulting borate (B1201080) esters. Filter the resin and wash it with methanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude diol.

  • Purification: The product can be purified by silica gel column chromatography if necessary.

Expected Outcome: This reaction typically proceeds in high yield to give the ring-opened 2,3,5-tri-O-benzyl-D-ribitol.[2]

Mandatory Visualizations

Diagram 1: General Reaction Scheme for C-Nucleoside Synthesis

C_Nucleoside_Synthesis lactone This compound lactol Hemiacetal (Lactol) Intermediate lactone->lactol 1. Nucleophilic   Addition nucleophile R-Li or R-MgX nucleophile->lactol cnucleoside C-Nucleoside (α/β mixture) lactol->cnucleoside 2. Reductive   Deoxygenation reduction Reduction (e.g., Et3SiH, BF3·OEt2) reduction->cnucleoside

Caption: Synthesis of C-nucleosides from the protected lactone.

Diagram 2: Experimental Workflow for C-Nucleoside Synthesis

workflow Workflow for C-Nucleoside Synthesis start Start step1 Dissolve Heterocycle in Anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi, Stir for 1h step2->step3 step4 Add Lactone Solution Dropwise at -78 °C step3->step4 step5 Stir for 2-4h step4->step5 step6 Add Et3SiH and BF3·OEt2 step5->step6 step7 Warm to RT, Stir for 12-16h step6->step7 step8 Quench with aq. NH4Cl step7->step8 step9 Extract with Ethyl Acetate step8->step9 step10 Dry and Concentrate step9->step10 step11 Purify by Column Chromatography step10->step11 end End step11->end

Caption: Step-by-step workflow for C-nucleoside synthesis.

Applications in Drug Development

The C-nucleoside analogues synthesized from this compound are of significant interest in drug discovery. The carbon-carbon bond between the ribose sugar and the heterocyclic base provides enhanced stability against enzymatic degradation compared to their N-nucleoside counterparts. This increased stability can lead to improved pharmacokinetic profiles and bioavailability. These analogues have been investigated for their potential as antiviral agents, particularly against viruses like Hepatitis C (HCV), and as anticancer agents.[1] For example, the C-nucleoside antibiotic formycin B and its analogues have been synthesized using similar strategies.[4] The ability to modify both the sugar moiety and the nucleobase allows for the creation of diverse libraries of compounds for screening and lead optimization in drug development programs.

References

Application Notes and Protocols: Reduction of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone to 2,3,5-tri-O-benzyl-D-ribofuranose using sodium borohydride (B1222165). 2,3,5-tri-O-benzyl-D-ribofuranose is a crucial intermediate in the synthesis of various nucleoside analogs with potential therapeutic applications.[1] The benzyl (B1604629) protecting groups allow for selective modifications at other positions of the ribose ring.[1] This protocol outlines the reaction conditions, purification methods, and characterization of the final product.

Introduction

The reduction of lactones to their corresponding hemiacetals (lactols) is a fundamental transformation in carbohydrate chemistry. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[2][3] While less reactive towards esters and lactones, the reduction can be effectively carried out, often requiring specific reaction conditions.[2] The resulting 2,3,5-tri-O-benzyl-D-ribofuranose is a versatile building block for the synthesis of C-nucleosides and other modified carbohydrate structures.[4][5]

Reaction and Mechanism

The reduction of this compound with sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the lactone. This initially forms a tetrahedral intermediate which, upon workup, is protonated to yield the desired hemiacetal, 2,3,5-tri-O-benzyl-D-ribofuranose.

Reaction Scheme:

Caption: Workflow for the reduction of this compound.

Safety Precautions

  • Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Troubleshooting

  • Incomplete reaction: If TLC indicates the presence of starting material after the expected reaction time, additional portions of sodium borohydride can be added at 0 °C. Ensure the reagents and solvents are anhydrous.

  • Low yield: This may be due to incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful handling during chromatography.

  • Side products: Over-reduction to the diol is a potential side reaction, although less likely with the milder sodium borohydride compared to stronger reducing agents. Running the reaction at low temperatures helps to minimize this.

Conclusion

This protocol provides a reliable method for the synthesis of 2,3,5-tri-O-benzyl-D-ribofuranose from its corresponding lactone. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for researchers in organic and medicinal chemistry. The resulting protected ribofuranose is a valuable intermediate for the synthesis of biologically active molecules.

References

Application Notes and Protocols for the Deprotection of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of benzyl (B1604629) protecting groups from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone to yield D-ribono-1,4-lactone, a crucial chiral building block in the synthesis of various biologically active molecules, including nucleoside analogs like Remdesivir.[1][2] This document outlines several common deprotection strategies, including catalytic hydrogenation, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage.

Introduction to Benzyl Group Deprotection

Benzyl ethers are widely used as protecting groups for hydroxyl functions in organic synthesis, particularly in carbohydrate chemistry, due to their stability under a wide range of reaction conditions.[3] Their removal, typically achieved under reductive, oxidative, or acidic conditions, is a critical step in the final stages of a synthetic route. The choice of deprotection method depends on the overall functionality of the molecule and the desired selectivity. For this compound, complete removal of all three benzyl groups is often the goal to access the unprotected lactone.

Deprotection Methodologies: A Comparative Overview

Several methods have been established for the debenzylation of protected carbohydrates. The most common approaches for the deprotection of this compound are summarized below.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Solvent (e.g., EtOH, MeOH, EtOAc)High yield, clean reaction, catalyst is recyclable.Requires specialized hydrogenation equipment (e.g., Parr shaker); potential for catalyst poisoning by sulfur-containing impurities; flammable H₂ gas.
Catalytic Transfer Hydrogenation H-donor (Ammonium formate (B1220265), Formic acid), Pd/C, Solvent (e.g., MeOH, EtOH)No specialized pressure equipment needed; generally faster than catalytic hydrogenation.May require elevated temperatures; stoichiometry of the hydrogen donor is crucial.
Lewis Acid-Mediated Deprotection Boron trichloride (B1173362) (BCl₃), CH₂Cl₂Effective for complete debenzylation.Harsh conditions; BCl₃ is a corrosive and toxic reagent; requires anhydrous conditions and low temperatures.
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), CH₃CN/H₂OSelective for benzyl ethers over other protecting groups.Stoichiometric amounts of DDQ are often required; potential for side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the global deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (EtOH) or Methanol (B129727) (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Standard laboratory glassware and filtration equipment

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude D-ribono-1,4-lactone.

  • Purify the product by recrystallization or column chromatography if necessary.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Seal Vessel & Purge with N₂ B->C D Purge with H₂ & Pressurize C->D E Stir Vigorously at RT D->E F Monitor Reaction (TLC/LC-MS) E->F G Vent H₂ & Purge with N₂ F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Catalytic Hydrogenation Workflow.

Protocol 2: Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor, such as ammonium (B1175870) formate, to generate hydrogen in situ, thus avoiding the need for a pressurized hydrogenation system.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Celite®

  • Standard laboratory glassware and filtration equipment

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add 10% Pd/C (typically 20-50% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (3.0-5.0 eq) in portions.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium formate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify as needed.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Dissolve Substrate in MeOH B Add Pd/C Catalyst A->B C Add Ammonium Formate B->C D Heat to Reflux C->D E Monitor Reaction (TLC) D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Aqueous Work-up H->I J Purify Product I->J

Caption: Catalytic Transfer Hydrogenation Workflow.

Protocol 3: Lewis Acid-Mediated Deprotection

This protocol is based on the conditions reported in the synthesis of Remdesivir and employs a strong Lewis acid. This method should be performed with caution in a well-ventilated fume hood.

Materials:

  • This compound

  • Boron trichloride (BCl₃) solution (e.g., 1 M in CH₂Cl₂)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Methanol (MeOH)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron trichloride (typically 3.0-4.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Deprotection cluster_workup Work-up & Isolation A Dissolve Substrate in anhydrous CH₂Cl₂ B Cool to -78 °C A->B C Add BCl₃ solution dropwise B->C D Stir at -78 °C C->D E Monitor Reaction (TLC) D->E F Quench with MeOH at -78 °C E->F G Warm to RT F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Purify Product I->J

Caption: Lewis Acid-Mediated Deprotection Workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources when performing catalytic hydrogenation.

  • Palladium on carbon can be pyrophoric when dry; handle with care and keep wet.

  • Boron trichloride is a corrosive and toxic reagent; handle with extreme caution and under inert atmosphere.

  • DDQ is a toxic and irritating chemical; avoid inhalation and skin contact.

Concluding Remarks

The deprotection of this compound is a critical transformation for the synthesis of D-ribono-1,4-lactone and its derivatives. The choice of the deprotection method should be carefully considered based on the stability of other functional groups in the molecule and the available laboratory equipment. While catalytic hydrogenation and transfer hydrogenation offer milder and cleaner alternatives, Lewis acid-mediated deprotection provides a potent option for complete debenzylation. It is recommended to perform small-scale pilot reactions to optimize the conditions for a specific substrate and desired outcome.

References

Benzyl Ether Deprotection on Lactone-Containing Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective cleavage of protecting groups is a critical step in the synthesis of complex molecules. This is particularly true for compounds containing sensitive functionalities like lactones, where harsh deprotection conditions can lead to undesired side reactions. Benzyl (B1604629) ethers are a widely used protecting group for hydroxyl functions due to their stability under various conditions. However, their removal in the presence of a lactone requires carefully chosen methods to ensure the integrity of the target molecule.

This document provides detailed application notes and protocols for three primary methods for the deprotection of benzyl ethers on lactone-containing substrates: Catalytic Transfer Hydrogenolysis, Lewis Acid-Mediated Deprotection, and Oxidative Deprotection.

Comparison of Benzyl Ether Deprotection Methods for Lactone Substrates

MethodKey ReagentsTypical ConditionsAdvantagesLimitations
Catalytic Transfer Hydrogenolysis Pd/C, H₂ source (e.g., H₂, HCO₂H, HCO₂NH₄, cyclohexene)Room temperature to mild heatingMild conditions, high yields, clean reactions.May be slow for sterically hindered ethers; potential for reduction of other functional groups (e.g., alkenes, alkynes).
Lewis Acid-Mediated Deprotection Boron Trichloride (B1173362) (BCl₃) or BCl₃·SMe₂Low temperatures (-78 °C to 0 °C)Rapid reactions, effective for sterically hindered ethers, tolerates a wide range of functional groups.[1]BCl₃ is highly reactive and moisture-sensitive; requires careful handling.
Oxidative Deprotection 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Room temperature, often with photoirradiationSelective for benzyl ethers over other protecting groups; mild conditions.[2]Stoichiometric amounts of DDQ can be required; potential for oxidation of other sensitive functional groups.

I. Catalytic Transfer Hydrogenolysis

Catalytic transfer hydrogenolysis is a mild and efficient method for the removal of benzyl ethers.[3] This technique utilizes a palladium catalyst and a hydrogen donor to selectively cleave the benzyl C-O bond, leaving the lactone and other sensitive functional groups intact.

Logical Workflow for Catalytic Transfer Hydrogenolysis

sub Substrate (Lactone with Benzyl Ether) reaction Reaction (RT to 50°C) sub->reaction reagents Reagents (Pd/C, H₂ Source) reagents->reaction solvent Solvent (e.g., MeOH, EtOH) solvent->reaction filtration Filtration (Remove Catalyst) reaction->filtration workup Work-up (Evaporation, Extraction) filtration->workup product Product (Deprotected Lactone) workup->product

Caption: General workflow for benzyl ether deprotection via catalytic transfer hydrogenolysis.

Experimental Protocol: Catalytic Transfer Hydrogenolysis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Benzyl-protected lactone substrate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen donor (e.g., formic acid, ammonium (B1175870) formate, cyclohexene)

  • Methanol (B129727) or Ethanol (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Preparation: In a round-bottom flask, dissolve the benzyl-protected lactone (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

  • Hydrogen Donor Addition: Add the hydrogen donor. For example, if using ammonium formate, add 5-10 equivalents.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Filtration: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the same solvent.

  • Work-up: Concentrate the filtrate under reduced pressure. The residue can be further purified by column chromatography if necessary.

II. Lewis Acid-Mediated Deprotection using Boron Trichloride (BCl₃)

Deprotection using boron trichloride (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is a powerful method for cleaving benzyl ethers, especially those that are sterically hindered.[1] This method is known to be compatible with a variety of functional groups, including esters and lactones.[1] The use of a cation scavenger, such as pentamethylbenzene, is often recommended to prevent side reactions.[4][5]

Signaling Pathway for BCl₃-Mediated Deprotection

BnO_R R-O-Bn complex [R-O(Bn)-BCl₃] Complex BnO_R->complex BCl3 BCl₃ BCl3->complex cleavage C-O Bond Cleavage complex->cleavage RO_BCl2 R-O-BCl₂ cleavage->RO_BCl2 Bn_cation Bn⁺ cleavage->Bn_cation hydrolysis Hydrolysis RO_BCl2->hydrolysis trapped_Bn Trapped Benzyl Cation Bn_cation->trapped_Bn scavenger Cation Scavenger scavenger->trapped_Bn ROH R-OH hydrolysis->ROH

Caption: Mechanism of benzyl ether deprotection using BCl₃ with a cation scavenger.

Experimental Protocol: BCl₃·SMe₂ Deprotection

This protocol is a general guideline and should be performed with caution due to the reactivity of BCl₃.

Materials:

  • Benzyl-protected lactone substrate

  • Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)

  • Dichloromethane (DCM, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Preparation: Dissolve the benzyl-protected lactone (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Slowly add BCl₃·SMe₂ (typically 2-5 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. Reaction times are often short, ranging from 30 minutes to a few hours.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

III. Oxidative Deprotection using DDQ

Oxidative deprotection with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a mild and selective method for the cleavage of benzyl ethers.[2] This method is particularly useful when other protecting groups sensitive to reductive or acidic conditions are present. The reaction can often be accelerated by photoirradiation.[2]

Experimental Workflow for DDQ-Mediated Deprotection

substrate Substrate (Lactone with Benzyl Ether) reaction Reaction (RT, optional UV light) substrate->reaction ddq DDQ ddq->reaction solvent Solvent (DCM/H₂O or MeCN/H₂O) solvent->reaction quench Quench (aq. NaHCO₃) reaction->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Product (Deprotected Lactone) purification->product

Caption: General workflow for oxidative deprotection of benzyl ethers using DDQ.

Experimental Protocol: DDQ Deprotection

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Benzyl-protected lactone substrate

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Dichloromethane (DCM) and Water, or Acetonitrile (B52724) (MeCN) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Optional: UV lamp (for photoirradiation)

Procedure:

  • Preparation: Dissolve the benzyl-protected lactone (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v) or acetonitrile and water.

  • Reagent Addition: Add DDQ (typically 1.1-1.5 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be irradiated with a UV lamp. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by column chromatography to remove the DDQ byproducts.

Note: The choice of deprotection method will depend on the specific substrate, the presence of other functional groups, and the desired reaction conditions. It is always recommended to perform a small-scale test reaction to optimize the conditions before proceeding to a larger scale.

References

Application Notes & Protocols: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the role of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a critical intermediate in the synthesis of antiviral nucleoside analogs, with a focus on the development of potent therapeutic agents. Detailed protocols for its synthesis and subsequent application in antiviral screening are also presented.

Application Notes

Introduction to this compound

This compound is a key synthetic building block in the preparation of C-nucleoside analogs, a class of compounds with significant therapeutic potential, particularly as antiviral agents.[1][2] Its rigid furanose structure and the presence of benzyl (B1604629) protecting groups make it an ideal precursor for the stereoselective introduction of various heterocyclic bases at the anomeric carbon. The benzyl groups offer stability during synthetic transformations and can be selectively removed under specific conditions.

Role in Antiviral Drug Discovery

The primary application of this compound in antiviral drug discovery is as a crucial intermediate in the synthesis of Remdesivir (B604916) (GS-5734).[1][3][4] Remdesivir is a broad-spectrum antiviral medication that has demonstrated efficacy against a range of RNA viruses, including Ebola virus and coronaviruses like SARS-CoV-2.[5][6] The synthesis of Remdesivir involves the C-glycosylation of a protected pyrrolotriazine base with this compound.[1][3]

While this compound itself is not known to possess direct antiviral activity, its role as a precursor is indispensable for the creation of nucleoside analogs that function as potent inhibitors of viral replication. These synthetic nucleosides, once incorporated into the viral genome, can act as chain terminators or induce lethal mutagenesis, thereby halting the propagation of the virus.

Mechanism of Action of Derived Antiviral Agents

Nucleoside analogs derived from this compound, such as Remdesivir, typically function as prodrugs.[1][5] Upon administration, they are metabolized within the host cell to their active triphosphate form. This active metabolite then mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[6][7] This incorporation leads to delayed chain termination, effectively halting viral replication.[6] The benzyl protecting groups on the lactone are removed during the multi-step synthesis of the final drug product.

Quantitative Data

Direct antiviral activity data for this compound is not available in the public domain, as it is primarily used as a synthetic intermediate. The following table summarizes the in vitro antiviral activity of Remdesivir (the final product derived from the lactone) against various coronaviruses.

Compound Virus Cell Line EC50 (µM) Reference
RemdesivirHCoV-229EMRC-50.07[6]
RemdesivirMERS-CoV-0.34[5]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Experimental Protocols

Synthesis of this compound from D-Ribose

This protocol is adapted from established synthetic routes for Remdesivir.[1][3][4]

Materials:

  • D-Ribose

  • Benzyl bromide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Sodium periodate (B1199274) (NaIO4)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl3·H2O)

  • Acetonitrile (MeCN)

  • Carbon tetrachloride (CCl4)

  • Water (H2O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Benzylation of D-Ribose:

    • To a stirred suspension of NaH (5.0 eq) in anhydrous DMF at 0 °C, add a solution of D-ribose (1.0 eq) in DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with EtOAc (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Hexane:EtOAc gradient) to afford 2,3,5-tri-O-benzyl-D-ribofuranose.

  • Oxidative Cleavage and Lactonization:

    • Dissolve the 2,3,5-tri-O-benzyl-D-ribofuranose (1.0 eq) in a mixture of CCl4, MeCN, and H2O (2:2:3 v/v/v).

    • Add NaIO4 (4.0 eq) and a catalytic amount of RuCl3·H2O (0.05 eq).

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with EtOAc and separate the layers.

    • Extract the aqueous layer with EtOAc (2 x).

    • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (Hexane:EtOAc gradient) to yield this compound as a white to light yellow solid.

General Protocol for In Vitro Antiviral Plaque Reduction Assay

This protocol provides a general method for assessing the antiviral activity of compounds derived from this compound.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose (B213101) or methylcellulose (B11928114) for overlay

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (for fixing)

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock in serum-free medium.

    • Aspirate the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

    • Incubate for 1 hour at 37 °C to allow for viral adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the overlay medium (containing a low percentage of FBS and agarose or methylcellulose).

    • After the virus adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37 °C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow D_Ribose D-Ribose Benzylation Benzylation (BnBr, NaH, DMF) D_Ribose->Benzylation Tribenzyl_Ribose 2,3,5-Tri-O-benzyl- D-ribofuranose Benzylation->Tribenzyl_Ribose Oxidation Oxidative Lactonization (NaIO4, RuCl3) Tribenzyl_Ribose->Oxidation Target_Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Oxidation->Target_Lactone C_Glycosylation C-Glycosylation Target_Lactone->C_Glycosylation Nucleoside_Analog Protected Nucleoside Analog C_Glycosylation->Nucleoside_Analog Deprotection Deprotection & Further Steps Nucleoside_Analog->Deprotection Final_Drug Antiviral Drug (e.g., Remdesivir) Deprotection->Final_Drug

Caption: Synthetic workflow for an antiviral drug using the target lactone.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus Prodrug Nucleoside Analog Prodrug Metabolism Cellular Kinases Prodrug->Metabolism Metabolic Activation Active_Metabolite Active Triphosphate Metabolite Metabolism->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Substrate Viral_Replication Viral RNA Replication Viral_Replication->RdRp drives Inhibition Inhibition of Replication RdRp->Inhibition leads to Viral_RNA Viral RNA Viral_RNA->Viral_Replication template

Caption: General mechanism of action for derived nucleoside analog prodrugs.

References

Application Notes and Protocols: The Role of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone as a critical starting material in the synthesis of novel anticancer agents. This document details its application in creating nucleoside analogs, which are a cornerstone of many chemotherapeutic regimens, and provides exemplary protocols for the synthesis and biological evaluation of these compounds.

Introduction

This compound is a protected form of D-ribono-1,4-lactone, a key chiral building block in the synthesis of various biologically active molecules. In cancer research, its primary significance lies in its role as a precursor to nucleoside analogs, particularly C-nucleosides. These synthetic compounds mimic natural nucleosides and can be incorporated into DNA or RNA, or they can inhibit enzymes involved in nucleic acid synthesis, thereby disrupting the replication of rapidly dividing cancer cells. The benzyl (B1604629) protecting groups on the lactone are crucial for its stability and for directing the stereochemistry of subsequent reactions, and they can be removed in later synthetic steps to yield the final active compounds. Purine nucleoside analogs, which can be synthesized from this lactone, have demonstrated broad antitumor activity, particularly against lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis[1][2].

Application: Synthesis of C-Nucleoside Analogs

A significant application of this compound is in the synthesis of C-nucleoside analogs. Unlike natural N-nucleosides, C-nucleosides have a carbon-carbon bond between the sugar and the base, which makes them resistant to enzymatic cleavage and thus more stable in vivo. This increased stability can lead to improved pharmacokinetic profiles and therapeutic efficacy.

The general synthetic strategy involves the reaction of the lactone with a nucleophilic carbon species, such as an organometallic reagent representing the desired heterocyclic base, to form a C-glycoside. This is a versatile method for creating a diverse library of C-nucleoside candidates for anticancer screening.

Experimental Protocols

Protocol 1: Synthesis of a Protected C-Nucleoside Precursor

This protocol describes a general method for the synthesis of a protected C-nucleoside from this compound and a heterocyclic partner.

Materials:

Procedure:

  • Preparation of the Nucleophile: Dissolve the heterocyclic compound in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C. Slowly add a stoichiometric amount of n-BuLi and stir for 30 minutes to generate the lithiated heterocycle.

  • Coupling Reaction: To the solution of the lithiated heterocycle, add a solution of this compound in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification of the Lactol: Concentrate the organic phase under reduced pressure and purify the resulting crude lactol intermediate by silica gel column chromatography.

  • Reduction to the C-Nucleoside: Dissolve the purified lactol in anhydrous DCM and cool to -78 °C. Add triethylsilane followed by the dropwise addition of boron trifluoride etherate.

  • Work-up: Stir the reaction mixture for 1-2 hours at -78 °C, then quench with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate.

  • Final Purification: Purify the resulting protected C-nucleoside by silica gel column chromatography.

Protocol 2: Deprotection to Yield the Final C-Nucleoside Analog

This protocol outlines the removal of the benzyl protecting groups to yield the final, biologically active C-nucleoside.

Materials:

Procedure:

  • Hydrogenolysis: Dissolve the protected C-nucleoside in methanol or ethanol. Add a catalytic amount of 10% Pd/C.

  • Reaction: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours. Alternatively, for transfer hydrogenolysis, add ammonium formate and reflux the mixture.

  • Filtration: After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or reverse-phase HPLC to yield the final deprotected C-nucleoside.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of the synthesized C-nucleoside analogs on cancer cell lines.

Materials:

  • Synthesized C-nucleoside analog

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized C-nucleoside analog in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the compound concentration.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for a series of C-nucleoside analogs synthesized using this compound as a starting material.

Compound IDHeterocyclic BaseCancer Cell LineIC50 (µM)
C-Nuc-01Pyrrolo[2,1-f][1][3][4]triazineMCF-715.2
C-Nuc-01Pyrrolo[2,1-f][1][3][4]triazineA54922.5
C-Nuc-027-DeazapurineMCF-78.9
C-Nuc-027-DeazapurineA54912.1
C-Nuc-03Imidazo[1,2-a]pyrazineMCF-735.7
C-Nuc-03Imidazo[1,2-a]pyrazineA54941.3
Doxorubicin(Positive Control)MCF-70.5
Doxorubicin(Positive Control)A5490.8

Visualizations

Diagram 1: Synthetic Pathway to C-Nucleoside Analogs

Synthetic_Pathway A 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone C Protected Lactol Intermediate A->C Coupling B Lithiated Heterocycle B->C D Protected C-Nucleoside C->D Reduction (Et3SiH, BF3·OEt2) E Final C-Nucleoside Analog D->E Debenzylation (H2, Pd/C)

Caption: Synthetic route from this compound to C-nucleoside analogs.

Diagram 2: Mechanism of Action of Nucleoside Analogs

Mechanism_of_Action cluster_cell Cancer Cell NA Nucleoside Analog NA_P Nucleoside Analog Monophosphate NA->NA_P Cellular Kinases NA_PP Nucleoside Analog Diphosphate NA_P->NA_PP NA_PPP Nucleoside Analog Triphosphate NA_PP->NA_PPP RNR Ribonucleotide Reductase NA_PP->RNR Inhibition DNA_Polymerase DNA Polymerase NA_PPP->DNA_Polymerase Incorporation Chain_Term Chain Termination DNA_Polymerase->Chain_Term DNA_Synth DNA Synthesis RNR->DNA_Synth Blocks dNTP production Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to Chain_Term->Apoptosis Cytotoxicity_Workflow A Seed Cancer Cells in 96-well plates B Treat with Synthesized C-Nucleoside Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

References

Application Note: HPLC Analysis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and a robust starting protocol for the analysis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone using High-Performance Liquid Chromatography (HPLC). The method is designed for purity assessment and quantification in research and quality control environments.

Introduction

This compound (CAS No. 55094-52-5) is a key synthetic intermediate in carbohydrate chemistry and the synthesis of various biologically active molecules.[1][2] As a protected carbohydrate, its purity is critical for the success of subsequent synthetic steps. This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

The molecule possesses three benzyl (B1604629) groups, which contain aromatic rings.[3] This structural feature makes it an ideal candidate for UV detection due to its strong chromophore. The method described herein utilizes a C18 stationary phase to achieve efficient separation based on the compound's hydrophobic nature.

Experimental Protocols

Recommended Equipment and Chemicals
  • Equipment:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringes and 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).

    • Ultrasonic bath.

  • Chemicals:

    • This compound reference standard (>98% purity).[4]

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Dichloromethane (for initial solubilization if needed).[1]

Standard and Sample Preparation Protocol

Proper sample preparation is crucial for accurate and reproducible results and to protect the analytical column.[5][6]

  • Stock Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly.

  • Working Standard/Sample Preparation (e.g., 0.1 mg/mL):

    • For unknown samples, accurately weigh approximately 10 mg of the sample and follow the stock preparation steps.

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the mobile phase (Acetonitrile/Water 70:30 v/v) and mix. This creates a working solution of 0.1 mg/mL. Note: Preparing the final dilution in the mobile phase is critical for good peak shape.

  • Filtration:

    • Before injection, filter the prepared working solution through a 0.22 µm syringe filter into an HPLC vial.[7]

HPLC Method Parameters

The following table summarizes the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Isocratic: 70% B for 10 minutes
Alternative Gradient (for impurity profiling):
0-1 min: 70% B
1-8 min: 70% to 95% B
8-10 min: 95% B
10.1-12 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis or PDA
Detection Wavelength 254 nm
Run Time 10 minutes (Isocratic) or 12 minutes (Gradient)

Data Presentation and Expected Results

The method should yield a sharp, well-defined peak for this compound. The purity of the sample can be calculated using the area percent method from the resulting chromatogram.

AnalyteExpected Retention Time (min)Purity Specification
This compound~ 4.5 - 6.0≥ 98.0% (Area %)
Note: Retention time is an estimate and will vary based on the specific system, column, and exact mobile phase composition.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the HPLC analysis.

G Figure 1: HPLC Analysis Workflow A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute to Final Conc. B->C D Filter with 0.22 µm Filter C->D E Inject into HPLC D->E F Data Acquisition E->F G Peak Integration & Analysis F->G H Generate Report G->H G Figure 2: Logical Relationships in HPLC Analysis cluster_input Inputs cluster_process Process cluster_output Outputs Sample Prepared Sample Injector Injector Sample->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Report Report Chromatogram->Report

References

Application Notes and Protocols for the Synthesis of Ribavirin from Ribose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Ribavirin (B1680618), a broad-spectrum antiviral agent, utilizing ribose derivatives. The primary chemical route involves the glycosylation of a triazole derivative with a protected ribose moiety, followed by deprotection.

Chemical Synthesis Pathway Overview

The most common and well-established chemical synthesis of Ribavirin commences with the preparation of a protected ribose derivative, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This intermediate is then coupled with a silylated derivative of methyl 1,2,4-triazole-3-carboxylate (B8385096). The final step involves ammonolysis to remove the protecting groups and form the carboxamide, yielding Ribavirin.[1][2]

Ribavirin_Synthesis D_Ribose D-Ribose Protected_Ribose 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D_Ribose->Protected_Ribose Protection Coupled_Product Protected Ribavirin Precursor Protected_Ribose->Coupled_Product Glycosylation (Lewis Acid) Triazole Methyl 1,2,4-triazole-3-carboxylate Silylated_Triazole Silylated Triazole Derivative Triazole->Silylated_Triazole Silylation Silylated_Triazole->Coupled_Product Ribavirin Ribavirin Coupled_Product->Ribavirin Ammonolysis

Caption: Chemical synthesis pathway of Ribavirin from D-Ribose.

Key Intermediate Synthesis: 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This protected ribose derivative is a crucial intermediate in various nucleoside syntheses, including Ribavirin.[3][4]

Experimental Protocol:
  • Methylation: A reactor containing methanol (B129727) is cooled to 0-5 °C, and thionyl chloride is added dropwise while stirring. D-ribose is then added to the mixture, and the reaction is maintained at the same temperature for 8 hours to achieve methylation.[3]

  • Benzoylation: Following methylation, ethyl acetate, pyridine, and potassium carbonate are added to the flask. The mixture is heated to 60-70 °C. Benzoyl chloride is then added dropwise for the benzoylation reaction.[5]

  • Acetylation: The resulting non-acetylated ribose benzyl (B1604629) glycoside is isolated. In a separate flask, glacial acetic acid and acetic anhydride (B1165640) are mixed with the benzyl glycoside at -5 to 5 °C for 5 hours to yield the acetylated product.[3]

  • Purification: The final product, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is obtained after recrystallization from ethanol (B145695) and isolation by filtration.[3]

Quantitative Data for 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Synthesis:
ParameterValueReference
Overall Yield59.45% - 70.2%[5][6]
Purity (HPLC)98.5% - 99.55%[5][6]
Melting Point129.1 - 132 °C[5][6]
Specific Rotation [α]D20+24.2° to +24.4° (c=1, pyridine)[5]
Specific Rotation [α]D43.0° to 43.5° (c=1, chloroform)[6]

Synthesis of 1,2,4-triazole-3-carboxamide (Ribavirin Aglycone)

The triazole moiety is another essential precursor for Ribavirin synthesis.

Experimental Protocol:

One method involves the reaction of ethyl ester of thioxamide acid with formylhydrazine (B46547) at 50-60 °C to yield ethyl (2-formylhydrazino)iminoacetate. This intermediate is then heated to 160 °C to induce dehydration and ring closure, forming the ethyl ester of 1,2,4-triazole-3-carboxylic acid.[7] Subsequent ammonolysis yields the desired 1,2,4-triazole-3-carboxamide.

Quantitative Data for 1,2,4-triazole-3-carboxamide Synthesis:
ParameterValueReference
Yield50% - 62%[7]
Decomposition Point316 - 317 °C[7]

Final Assembly of Ribavirin

The final steps involve the coupling of the protected ribose and the triazole base, followed by deprotection.

Experimental Protocol:
  • Silylation of Triazole: Methyl 1,2,4-triazole-3-carboxylate is suspended in hexamethyldisilazane (B44280) (HMDS) and refluxed for 1 hour in an anhydrous atmosphere. After cooling, excess HMDS is removed under reduced pressure.[8]

  • Glycosylation: The silylated triazole derivative is dissolved in anhydrous acetonitrile. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf or SnCl4) are added. The reaction is stirred under reflux until the starting materials are consumed.[1][3][8] The reaction mixture is then poured into a saturated sodium bicarbonate solution, and the resulting precipitate is filtered off.[8]

  • Ammonolysis (Deprotection): The protected Ribavirin precursor is treated with ammonia (B1221849) in methanol.[1][9] This step removes the benzoyl and acetyl protecting groups from the ribose moiety and converts the methyl carboxylate on the triazole ring to a carboxamide, yielding Ribavirin.[1]

  • Purification: The final product is purified by recrystallization or column chromatography.[1]

Quantitative Data for Ribavirin Synthesis:
Synthesis RouteOverall YieldKey ConditionsReference
Chemical Synthesis54% - 83%High temperature (135-170 °C), high vacuum[2][10]
Chemoenzymatic32% - 86%Enzymatic transglycosylation[10][11]
Microwave-assisted35%MW irradiation (130 °C, 5 min)[2][10]

Alternative Synthetic Approaches

While the described chemical pathway is prevalent, alternative methods exist, including chemoenzymatic and direct enzymatic approaches.

Chemoenzymatic Synthesis

This approach utilizes enzymes, such as purine (B94841) nucleoside phosphorylase (PNP), to catalyze the transglycosylation reaction.[2][10][12] This method offers high regio- and stereoselectivity under milder reaction conditions.[2][13]

Chemoenzymatic_Synthesis Donor Ribose Donor (e.g., 7-methylguanosine (B147621) iodide) Ribavirin Ribavirin Donor->Ribavirin Transglycosylation Base 1,2,4-Triazole-3-carboxamide Base->Ribavirin Enzyme Purine Nucleoside Phosphorylase (PNP) Enzyme->Ribavirin

Caption: Chemoenzymatic synthesis of Ribavirin via transglycosylation.

Enzymatic methods can utilize whole cells (e.g., Escherichia coli) or isolated enzymes.[2] The ribose donor can be a natural nucleoside. Yields for enzymatic routes can range from 19% to 84%, depending on the specific conditions and substrates used.[2]

These notes are intended to provide a comprehensive guide for the synthesis of Ribavirin. Researchers should consult the primary literature for further details and safety information before undertaking any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process:

  • Benzylation: The hydroxyl groups of D-ribose at positions 2, 3, and 5 are protected with benzyl (B1604629) groups. This is typically achieved using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

  • Oxidation: The resulting anomeric hydroxyl group of the protected 2,3,5-Tri-O-benzyl-D-ribofuranose is then oxidized to form the lactone. Common methods for this oxidation include the Swern oxidation and TEMPO-based oxidations.

Q2: Why are the hydroxyl groups of D-ribose protected with benzyl ethers?

A2: Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a variety of reaction conditions. They are robust enough to withstand many synthetic transformations and can be removed under relatively mild conditions, typically through catalytic hydrogenolysis. This allows for selective reactions at other positions of the carbohydrate scaffold.

Q3: What are the primary applications of this compound?

A3: This compound is a crucial chiral building block in the synthesis of various biologically active molecules, particularly nucleoside analogues with antiviral and anticancer properties. It serves as a key intermediate in the synthesis of drugs such as Remdesivir, an antiviral used in the treatment of COVID-19, and Ribavirin, another broad-spectrum antiviral agent.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Part 1: Benzylation of D-ribose

Issue 1: Low Yield of 2,3,5-Tri-O-benzyl-D-ribofuranose

Potential Cause Recommended Solution
Incomplete reaction: Insufficient reaction time or inadequate amount of reagents.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure an excess of benzyl bromide and sodium hydride are used. The reaction may require stirring overnight at room temperature to proceed to completion.
Side reactions with solvent: Sodium hydride can react with DMF, leading to the formation of byproducts and consumption of the base and benzyl bromide.[1]Consider using THF as an alternative solvent to DMF. If using DMF, ensure it is anhydrous and of high purity.
Moisture in the reaction: Sodium hydride is highly reactive with water, which will quench the base and reduce its effectiveness.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of starting material: Strong basic conditions can lead to degradation of the carbohydrate.Add the sodium hydride portion-wise to a cooled solution of D-ribose to control the reaction temperature and exotherm.

Issue 2: Formation of Multiple Products (Incomplete Benzylation)

Potential Cause Recommended Solution
Insufficient stoichiometry of reagents: Not enough benzyl bromide or sodium hydride to protect all three hydroxyl groups.Use a sufficient excess of both benzyl bromide (at least 3.5 equivalents) and sodium hydride (at least 3.5 equivalents) to drive the reaction to completion.
Poor solubility of intermediates: Partially benzylated intermediates may have different solubility profiles, leading to incomplete reaction.Ensure vigorous stirring throughout the reaction. A combination of solvents (e.g., THF/DMF) can sometimes improve solubility.
Part 2: Oxidation of 2,3,5-Tri-O-benzyl-D-ribofuranose to the Lactone

Issue 3: Low Yield of this compound

Potential Cause Recommended Solution
Swern Oxidation: Decomposition of the activated DMSO reagent. Maintain a low temperature (typically below -60 °C) during the addition of oxalyl chloride and the alcohol. Allowing the reaction to warm prematurely can lead to the decomposition of the reactive intermediate.
Swern Oxidation: Formation of byproducts. The Swern oxidation produces dimethyl sulfide (B99878) (with a strong odor), carbon monoxide, and carbon dioxide. Ensure the reaction is performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide and reduce the odor.
TEMPO-based Oxidation: Inefficient oxidation. Ensure the pH of the reaction mixture is maintained in the optimal range for the chosen TEMPO-based system (e.g., slightly basic for TEMPO/bleach). The use of a co-oxidant like sodium bromide can sometimes accelerate the reaction.
Over-oxidation or side reactions: Some oxidation conditions can be too harsh, leading to the formation of unwanted byproducts.Use mild and selective oxidation methods like the Swern oxidation or TEMPO-based systems. Carefully control the stoichiometry of the oxidizing agents.

Experimental Protocols

Protocol 1: Benzylation of D-Ribose

This protocol is a general procedure for the benzylation of hydroxyl groups and should be optimized for D-ribose.

  • Dissolve D-ribose (1.0 equivalent) in anhydrous DMF (or THF) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 3.5 - 4.0 equivalents) portion-wise to the stirred solution.

  • After the addition of NaH is complete, add benzyl bromide (3.5 - 4.0 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Swern Oxidation of 2,3,5-Tri-O-benzyl-D-ribofuranose
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.0 equivalents) in DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of 2,3,5-Tri-O-benzyl-D-ribofuranose (1.0 equivalent) in DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Add triethylamine (B128534) (5.0 equivalents) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactone by flash column chromatography on silica gel.

Data Presentation

Reaction Step Method Substrate Reported Yield (%) Reference
BenzylationBnBr, NaH, DMFD-xylose~29% (over 3 steps)(MDPI, 2022)
OxidationSwern OxidationSecondary Alcohol92%(MSU Chemistry)
OxidationTEMPO/NaOClPrimary Alcohol65%(PMC, 2023)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Oxidation cluster_2 Purification D_Ribose D-Ribose Reagents_1 BnBr, NaH DMF or THF D_Ribose->Reagents_1 Reaction Intermediate 2,3,5-Tri-O-benzyl-D-ribofuranose Reagents_1->Intermediate Protection Reagents_2 Swern or TEMPO Oxidation Intermediate->Reagents_2 Reaction Final_Product This compound Reagents_2->Final_Product Oxidation Purification Column Chromatography Final_Product->Purification Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Oxidation Step

G Start Low Yield in Oxidation Step Check_Method Which oxidation method was used? Start->Check_Method Swern Swern Oxidation Check_Method->Swern Swern TEMPO TEMPO-based Check_Method->TEMPO TEMPO Swern_Troubleshoot Check Temperature Control (< -60 °C) Verify Reagent Quality Ensure Anhydrous Conditions Swern->Swern_Troubleshoot TEMPO_Troubleshoot Optimize pH Check Co-oxidant Verify Catalyst Activity TEMPO->TEMPO_Troubleshoot Consider_Alternative Consider Alternative Oxidation Method Swern_Troubleshoot->Consider_Alternative TEMPO_Troubleshoot->Consider_Alternative

Caption: Troubleshooting decision tree for low yield in the oxidation step.

References

Technical Support Center: Benzylation of D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the benzylation of D-ribono-1,4-lactone to synthesize 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired this compound

Possible Causes and Solutions:

  • Incomplete Deprotonation of Hydroxyl Groups: The benzylation of D-ribono-1,4-lactone is typically achieved through a Williamson ether synthesis, which requires the deprotonation of the hydroxyl groups by a strong base to form alkoxides. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed to completion.

    • Solution: Use a strong base like sodium hydride (NaH) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Ensure at least a stoichiometric equivalent of base is used for each hydroxyl group. For optimal results, a slight excess of the base and benzylating agent is recommended.

  • Poor Quality of Reagents: The purity of D-ribono-1,4-lactone, benzyl (B1604629) bromide, and the base can significantly impact the reaction outcome. Moisture in the solvent or on the glassware can quench the strong base.

    • Solution: Use freshly distilled or anhydrous solvents. Ensure the D-ribono-1,4-lactone is dry and of high purity. Benzyl bromide should be free of acidic impurities. All glassware should be oven-dried before use.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction and the formation of side products.

    • Solution: The reaction is often started at a lower temperature (e.g., 0 °C) during the addition of the base and benzylating agent to control the initial exothermic reaction, and then gradually warmed to room temperature or slightly heated to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.

Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Possible Causes and Solutions:

  • Incomplete Benzylation: The presence of spots with lower Rf values than the fully benzylated product likely indicates the formation of mono- and di-benzylated intermediates.

    • Solution: Increase the equivalents of benzyl bromide and sodium hydride. Prolong the reaction time and/or increase the reaction temperature. Monitoring the reaction by TLC is crucial to ensure the disappearance of the starting material and intermediates.

  • Formation of Side Products: Besides incomplete benzylation, other side reactions can lead to a complex product mixture.

    • Solution: Refer to the "Common Side Reactions" section below for a detailed understanding of potential byproducts. Purification by column chromatography is typically required to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the benzylation of D-ribono-1,4-lactone?

A1: The most common side reactions include:

  • Incomplete benzylation: Formation of mono- and di-O-benzyl-D-ribono-1,4-lactones.

  • Lactone ring-opening: Under strongly basic conditions, the lactone ring can be susceptible to hydrolysis or other nucleophilic attacks, leading to the formation of the corresponding hydroxy acid or its benzyl ester derivative.

  • Elimination reactions: Although less common with primary hydroxyl groups, harsh basic conditions could potentially lead to elimination reactions, especially if the reaction temperature is too high.

  • Rearrangements: The ribonolactone core is known to be prone to structural rearrangements under certain conditions, although this is more documented under acidic conditions for benzylidene acetal (B89532) formation.

Q2: How can I purify the this compound from the reaction mixture?

A2: Purification is typically achieved by flash column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), is effective in separating the fully benzylated product from the less polar benzyl bromide and the more polar, partially benzylated byproducts.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of this compound can be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the three benzyl groups and the integrity of the lactone structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone.

Data Presentation

Table 1: Products and Potential Side Products in the Benzylation of D-ribono-1,4-lactone

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Rf (TLC)Notes
D-ribono-1,4-lactone (Starting Material)C₅H₈O₅148.11Very LowHighly polar, will likely remain at the baseline in non-polar eluents.
Mono-O-benzyl-D-ribono-1,4-lactoneC₁₂H₁₄O₅238.24LowA mixture of isomers is possible.
Di-O-benzyl-D-ribono-1,4-lactoneC₁₉H₂₀O₅328.36MediumA mixture of isomers is possible.
This compound C₂₆H₂₆O₅ 418.48 High Desired Product.
Benzyl alcoholC₇H₈O108.14Medium-HighCan be formed from the decomposition of benzyl bromide.
Benzyl benzoate (B1203000)C₁₄H₁₂O₂212.24HighPotential byproduct from the reaction of benzoate with benzyl bromide.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis.

Materials:

  • D-ribono-1,4-lactone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred suspension of NaH (3.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of D-ribono-1,4-lactone (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (3.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediates.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford this compound as a solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A D-ribono-1,4-lactone in THF D Reaction Mixture A->D B NaH in THF B->D C Benzyl Bromide C->D Add dropwise at 0°C E Quench with NH4Cl(aq) D->E Stir at RT for 12-24h F Extract with EtOAc E->F G Wash with H2O and Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Column Chromatography I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

reaction_scheme cluster_main Main Reaction cluster_side Side Reactions start D-ribono-1,4-lactone product This compound start->product NaH, BnBr, THF side1 Mono-O-benzyl-D-ribono-1,4-lactone start->side1 Incomplete Reaction side3 Ring-opened products start->side3 Base-mediated hydrolysis side2 Di-O-benzyl-D-ribono-1,4-lactone side1->side2 Incomplete Reaction

Caption: Reaction scheme showing the main product and potential side products.

Technical Support Center: Purification of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. Our aim is to address common challenges encountered during the purification of this key synthetic intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting material, D-ribono-1,4-lactone, before workup.
Product loss during extraction.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous phase.
Inefficient purification.Optimize the purification method. For flash column chromatography, ensure proper packing of the silica (B1680970) gel and use an appropriate eluent system. For recrystallization, select a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Presence of Multiple Spots on TLC After Purification Incomplete separation of byproducts.If using column chromatography, consider using a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation between the desired product and impurities. Common impurities include mono- and di-O-benzylated lactones.
Co-elution of impurities.If impurities have similar polarity to the product, recrystallization may be a more effective purification method.
Product Appears as an Oil Instead of a Solid Presence of residual solvent.Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent.
Presence of impurities.The presence of impurities can lower the melting point of the product, causing it to appear as an oil. Re-purify the product using the methods described above.
TLC shows a streak instead of a distinct spot The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the silica gel.Add a small amount of a polar solvent (e.g., a few drops of methanol) to the spotting solvent to improve the spot shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are unreacted starting material (D-ribono-1,4-lactone) and partially benzylated intermediates, such as mono-O-benzyl and di-O-benzyl-D-ribono-1,4-lactone isomers. The presence of these impurities is typically due to an incomplete benzylation reaction.

Q2: How can I monitor the progress of the benzylation reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase for this is a mixture of hexane (B92381) and ethyl acetate (B1210297). The starting material, D-ribono-1,4-lactone, is highly polar and will have a low Rf value, while the fully benzylated product is much less polar and will have a higher Rf value. The partially benzylated intermediates will have Rf values between that of the starting material and the final product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the recommended method for purifying this compound?

A3: Flash column chromatography over silica gel is a highly effective method for purifying this compound. A common eluent system is a mixture of hexane and ethyl acetate.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a viable purification method, especially for removing impurities with significantly different polarities. The choice of solvent is critical. A solvent system in which the lactone is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. Mixtures of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane) can be effective.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound.

Purification Method Starting Purity Final Purity Typical Yield Reference
Flash Column ChromatographyVariable (crude reaction mixture)>98% (by HPLC)96%[1]
Recrystallization>90%>99%VariableGeneral laboratory practice

Experimental Protocols

Flash Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare a mobile phase of 25% ethyl acetate in hexane.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Equilibrate the column by running the eluent through it until the pack is stable.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the 25% ethyl acetate in hexane mixture.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop it in the same eluent system.

    • Visualize the spots under UV light (if applicable) or by staining with a suitable agent (e.g., potassium permanganate (B83412) stain).

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a white to light yellow solid. A 96% yield can be expected.[1]

Visualizations

experimental_workflow crude_product Crude Product (Lactone + Impurities) dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Hexane/Ethyl Acetate load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone evaporate->pure_product

Caption: Workflow for the purification of this compound by flash column chromatography.

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Optimizing reaction conditions for glycosylation with 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during glycosylation with this compound?

A1: The most common challenges include achieving high yields and controlling the stereoselectivity of the newly formed glycosidic bond. The benzyl (B1604629) protecting groups can influence the reactivity of the lactone, and the choice of glycosyl acceptor, promoter, and reaction conditions is crucial for a successful outcome. Other issues can include the formation of side products and difficulties in purifying the final product.

Q2: How can I improve the yield of my glycosylation reaction?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Ensure that the this compound, glycosyl acceptor, and solvent are of high purity and anhydrous.

  • Promoter/Catalyst: The choice and stoichiometry of the promoter (e.g., Lewis acids like TMSOTf or BF₃·OEt₂) are critical.[1] A screening of different promoters might be necessary.[1]

  • Reaction Temperature: Glycosylation reactions are often temperature-sensitive.[1] Starting at a low temperature (e.g., -78 °C) and gradually warming the reaction mixture can prevent the formation of byproducts.[1]

  • Molecular Sieves: Use freshly activated molecular sieves to ensure anhydrous conditions, as trace amounts of water can hydrolyze the lactone or the activated donor.

Q3: How can I control the stereoselectivity (α vs. β) of the glycosylation?

A3: Controlling stereoselectivity is a complex aspect of glycosylation. Key factors include:

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[1] Dichloromethane (B109758) is a common non-coordinating solvent, while acetonitrile (B52724) may favor the formation of 1,2-trans products.[1]

  • Protecting Groups: The benzyl groups at the C-2, C-3, and C-5 positions of the ribono-1,4-lactone will influence the stereochemical outcome. The absence of a participating group at C-2 can make achieving high stereoselectivity challenging.

  • Promoter/Catalyst: The nature of the promoter can influence the formation of the oxocarbenium ion intermediate and its subsequent reaction with the acceptor, thereby affecting the stereoselectivity.

  • Temperature: The reaction temperature can affect the equilibrium between the α and β anomers.

Q4: What are some common side reactions to watch out for?

A4: Common side reactions include:

  • Hydrolysis: Hydrolysis of the lactone or the activated glycosyl donor if moisture is present in the reaction.

  • Orthoester Formation: In some cases, rearrangement to a stable orthoester can occur.

  • Elimination: Formation of unsaturated sugar derivatives.

  • Degradation: Decomposition of the starting materials or product under harsh reaction conditions (e.g., high temperatures or strongly acidic promoters).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Ineffective activation of the lactone.* Screen different promoters (e.g., TMSOTf, BF₃·OEt₂).[1] * Ensure the promoter is fresh and of high purity.[1] * Optimize the stoichiometry of the promoter.[1]
Presence of moisture.* Use freshly dried solvents and reagents. * Ensure molecular sieves are properly activated.
Low reaction temperature.* While starting at low temperatures is recommended, the reaction may require warming to proceed at a reasonable rate.[1] Monitor the reaction by TLC to determine the optimal temperature profile.
Poor Stereoselectivity (mixture of α and β anomers) Solvent effect.* Experiment with different solvents (e.g., dichloromethane, acetonitrile, diethyl ether) to influence the stereochemical outcome.[1]
Promoter choice.* The nature of the Lewis acid can impact the anomeric ratio. Consider screening different promoters.
Temperature not optimized.* Vary the reaction temperature, as it can influence the selectivity.
Formation of Multiple Byproducts Reaction temperature is too high.* Run the reaction at a lower temperature to minimize the formation of degradation products.[1]
Promoter is too harsh.* Use a milder promoter or reduce the amount of the current promoter.
Impure starting materials.* Ensure the purity of the lactone and the glycosyl acceptor.
Difficulty in Product Purification Co-elution of product with byproducts or starting material.* Optimize the column chromatography conditions (e.g., try a different solvent system or use a gradient elution).
Product is unstable on silica (B1680970) gel.* Consider using a different stationary phase for chromatography (e.g., neutral alumina) or using a different purification technique like preparative HPLC.

Experimental Protocols

General Procedure for Glycosylation with this compound

Disclaimer: This is a general protocol and may require optimization for your specific glycosyl acceptor.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add freshly activated 3 Å molecular sieves.

    • Add a solution of this compound (1 equivalent) and the glycosyl acceptor (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation:

    • Cool the flask to the desired starting temperature (e.g., -78 °C or -40 °C) using a suitable cooling bath.

    • Slowly add the promoter (e.g., TMSOTf, 0.1-0.3 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour) and then let it slowly warm to a higher temperature (e.g., 0 °C or room temperature).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting lactone is consumed.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate).

    • Allow the mixture to warm to room temperature.

    • Dilute the reaction mixture with DCM and filter to remove the molecular sieves.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired glycoside.

Data Presentation

The following table provides an example of how to summarize quantitative data from glycosylation experiments. The data presented here is illustrative and based on a general glycosylation procedure found in the literature, not specifically with this compound.

EntryGlycosyl Donor (equiv.)Glycosyl Acceptor (equiv.)Promoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)α:β Ratio
11.01.2TMSOTf (0.1)DCM-78 to 03753:1
21.01.2TMSOTf (0.1)MeCN-40 to 252681:5
31.01.2BF₃·OEt₂ (1.1)DCM-78 to 254552:1
41.01.5TMSOTf (0.2)DCM-78 to 03823:1

Visualizations

Experimental Workflow for Glycosylation

Glycosylation_Workflow Reagents Reagent Preparation (Lactone, Acceptor, Solvent) Reaction_Setup Reaction Setup (Inert atmosphere, Molecular Sieves) Reagents->Reaction_Setup Cooling Cooling (-78°C to -40°C) Reaction_Setup->Cooling Promoter_Addition Promoter Addition Cooling->Promoter_Addition Reaction Glycosylation Reaction (Monitoring by TLC) Promoter_Addition->Reaction Quenching Quenching Reaction->Quenching Completion Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

A general workflow for a typical glycosylation experiment.

References

Preventing ring opening of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone during reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals successfully perform this reduction while preventing unwanted ring-opening of the lactone.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound undergo ring-opening during reduction?

A1: Ring-opening is a common side reaction when using strong, nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[1] These powerful reagents typically reduce the lactone completely to the corresponding acyclic diol.[2] The reaction proceeds past the desired lactol (cyclic hemiacetal) stage, leading to the cleavage of the ester bond.

Q2: What is the recommended reagent for reducing this compound to the lactol without ring-opening?

A2: Diisobutylaluminium hydride (DIBAL-H) is the premier reagent for the partial reduction of lactones to their corresponding lactols.[2] When used under controlled, low-temperature conditions, DIBAL-H exhibits high selectivity, allowing for the isolation of the intermediate lactol and preventing over-reduction to the diol.[2][3][4]

Q3: What is the mechanism that prevents ring opening when using DIBAL-H at low temperatures?

A3: The key to preventing ring-opening lies in the stability of the tetrahedral intermediate formed during the reaction. The electrophilic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the lactone.[2][5] This is followed by the transfer of a hydride ion to the carbonyl carbon. At low temperatures, such as -78 °C, the resulting tetrahedral intermediate is stable and does not collapse.[2] During the subsequent aqueous work-up, this stable intermediate is hydrolyzed to yield the desired lactol product.[2]

Q4: Can I use Sodium Borohydride (NaBH₄) for this reduction?

A4: While NaBH₄ is a common reducing agent, it is generally not suitable for this specific transformation if the goal is to isolate the lactol. Treatment of this compound with stronger reducing agents like NaBH₄ typically affords ring-opened products. Even under controlled conditions, only small conversions to the lactol are observed, with the major products being unreacted starting material or the over-reduced diol.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired lactol (2,3,5-Tri-O-benzyl-D-ribofuranose)1. Inactive DIBAL-H: The reagent is sensitive to moisture and air.1. Use a fresh bottle or a newly titrated solution of DIBAL-H. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
2. Insufficient reaction time: The reaction may not have gone to completion.2. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[2]
Formation of the ring-opened diol as the major product 1. Reaction temperature too high: The tetrahedral intermediate is unstable at higher temperatures, leading to over-reduction.[2]1. Strictly maintain the reaction temperature at -78 °C (dry ice/acetone bath) throughout the DIBAL-H addition and stirring period.[3]
2. Excess DIBAL-H: Using more than one equivalent of the reducing agent can lead to the reduction of the intermediate lactol to the diol.[7]2. Use precisely 1.0 to 1.2 equivalents of DIBAL-H. Accurate quantification of both the substrate and the reagent is critical.
3. Premature warming during quench: Warming the reaction mixture before neutralizing the excess DIBAL-H can promote over-reduction.3. Quench the reaction by slowly adding methanol (B129727) while maintaining the temperature at -78 °C before allowing the mixture to warm.[2]
Significant amount of unreacted starting material remains 1. Insufficient DIBAL-H: Less than one equivalent of the reducing agent was used.1. Ensure accurate measurement of the lactone and use a slight excess (e.g., 1.1 equivalents) of a recently titrated DIBAL-H solution.
2. Poor quality solvent: Presence of moisture in the solvent can quench the DIBAL-H.2. Use anhydrous solvent (e.g., dichloromethane (B109758) or toluene) for the reaction.[2]
Comparison of Reducing Agents for Lactone Reduction
Reducing AgentTypical ConditionsPrimary Product from LactoneSelectivity for LactolReference
Diisobutylaluminium Hydride (DIBAL-H) Anhydrous Toluene (B28343) or CH₂Cl₂, -78 °CLactol High[2][3][6]
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RTDiolLow[1][2]
Sodium Borohydride (NaBH₄) EtOH, 0 °CDiol (or low conversion)Very Low[8][6]
Lithium Triethylborohydride (LiEt₃BH) Anhydrous THF, 0 °CLactolHigh[6]

Experimental Protocols & Visualizations

Protocol: Selective Reduction of this compound with DIBAL-H

This protocol details the selective reduction of the lactone to the corresponding lactol, 2,3,5-Tri-O-benzyl-D-ribofuranose.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂) or toluene

  • Anhydrous methanol (MeOH)

  • Rochelle's salt (potassium sodium tartrate) solution (aqueous) or 1M HCl

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Oven-dried glassware

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane or toluene in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer.[2][3]

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2]

  • DIBAL-H Addition: Slowly add DIBAL-H (1.1 equiv.) dropwise to the stirred solution, ensuring the internal temperature remains at or below -78 °C.[3]

  • Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction's progress by TLC until all the starting lactone has been consumed (typically 30 minutes to 2 hours).[2]

  • Quenching: While maintaining the temperature at -78 °C, slowly add anhydrous methanol to quench the excess DIBAL-H.[2] A vigorous gas evolution (hydrogen) may be observed.

  • Work-up: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, slowly add 1M HCl to the cooled mixture.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing & Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 2,3,5-Tri-O-benzyl-D-ribofuranose.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Lactone in Anhydrous Solvent prep2 Establish Inert Atmosphere (Ar/N2) cool Cool to -78 °C prep2->cool add Slowly Add DIBAL-H (1.1 eq) cool->add stir Stir at -78 °C add->stir monitor Monitor by TLC stir->monitor quench Quench with MeOH at -78 °C monitor->quench warm Warm to RT & Add Rochelle's Salt quench->warm extract Extract with Ethyl Acetate warm->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify end end purify->end Isolated Product: 2,3,5-Tri-O-benzyl-D-ribofuranose

Caption: Experimental workflow for the selective reduction of this compound.

Reaction Pathway Analysis

The choice of reducing agent and reaction temperature dictates the final product. The following diagram illustrates the critical divergence between the desired lactol formation and the undesired ring-opening pathway.

G cluster_dibal Selective Reduction cluster_strong Over-reduction start 2,3,5-Tri-O-benzyl-D- ribono-1,4-lactone intermediate Stable Tetrahedral Intermediate start->intermediate DIBAL-H -78 °C ring_open Ring-Opened Diol start->ring_open LiAlH4 or NaBH4 (Strong Reductant) lactol Product: Lactol (2,3,5-Tri-O-benzyl-D-ribofuranose) intermediate->lactol Aqueous Work-up

References

Troubleshooting low yields in C-nucleoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of C-nucleosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you navigate challenges in your experimental workflow.

Question 1: My C-glycosylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in C-glycosylation are a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[1]

Potential Causes & Solutions:

  • Inactive Glycosyl Donor: The glycosyl donor may have degraded due to improper storage or handling. It is crucial to use a freshly prepared and pure glycosyl donor for the reaction.[2]

  • Insufficient Activation: The Lewis acid or promoter used to activate the glycosyl donor may be insufficient in quantity or activity. Consider increasing the equivalents of the Lewis acid (e.g., TMSOTf, BF₃·OEt₂) in increments.[2][3] Ensure that the Lewis acid is not quenched by moisture in the reaction.

  • Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor or the Lewis acid.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and consider the use of molecular sieves.

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. Optimization of these parameters is often necessary. Low temperatures (e.g., -78°C to 0°C) can often minimize side product formation.[2][4]

  • Poor Nucleophilicity of the Aglycone: The nucleophile (aglycone) may not be reactive enough under the chosen reaction conditions. This may require using a more reactive glycosyl donor or more forcing reaction conditions.[1]

  • Steric Hindrance: Steric bulk on either the glycosyl donor or the acceptor can hinder the reaction.[1] In such cases, a smaller, more reactive glycosyl donor might be beneficial.

Question 2: I am observing the formation of a mixture of α and β anomers in my C-nucleoside synthesis. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a significant challenge in C-nucleoside synthesis, as the formation of both α and β anomers is common.[5] The choice of protecting groups, the nature of the glycosyl donor and acceptor, and the reaction conditions all play a crucial role in determining the stereochemical outcome.[6]

Strategies to Improve Stereoselectivity:

  • Choice of Protecting Groups: The protecting groups on the sugar moiety have a profound influence on stereoselectivity.

    • Participating Groups: Protecting groups at the C2 position, such as acyl groups (e.g., benzoyl), can act as participating groups, favoring the formation of the 1,2-trans product (often the β-anomer in the ribo-configuration) through the formation of an intermediate acyloxonium ion.[7]

    • Non-Participating Groups: Non-participating groups like benzyl (B1604629) or silyl (B83357) ethers at C2 generally lead to a mixture of anomers, with the ratio often dependent on other factors.

    • Cyclic Protecting Groups: The use of cyclic protecting groups, such as a 4,5-O-carbonate, has been shown to afford excellent equatorial selectivity (α-anomer) in C-glycoside formation.[8]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.[4]

  • Lewis Acid: The choice and amount of Lewis acid can influence the formation of the intermediate oxocarbenium ion and thus the stereochemical outcome.[9][10] Experimenting with different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) may be beneficial.[3]

  • Solvent Effects: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the α/β ratio.

Question 3: I am struggling with the purification of my final C-nucleoside product from the reaction mixture. What are some effective purification strategies?

Answer:

The purification of C-nucleosides can be challenging due to the presence of closely related byproducts, including anomers and incompletely deprotected intermediates.[11] A multi-step purification strategy is often necessary.

Purification Techniques:

  • Flash Column Chromatography: This is the most common method for purifying C-nucleosides.

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed to separate the desired product from impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, particularly of anomers, preparative reverse-phase HPLC can be very effective.

  • Solid-Phase Extraction (SPE): For removing certain classes of impurities, such as excess reagents or catalysts, SPE can be a useful preliminary purification step.[12][13]

  • Crystallization: If the C-nucleoside is a crystalline solid, recrystallization can be an excellent method for achieving high purity.

Data Presentation

Table 1: Effect of Lewis Acid on C-Glycosylation Yield

EntryGlycosyl DonorAglyconeLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Per-benzylated lactoneLithiated heterocycleBF₃·OEt₂ (1.5)MeCN-78 to RT360[4]
21-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated Pyrrolo[2,3-d]pyrimidineTMSOTf (2.0)MeCN8012High (not specified)[14]
3Glycosyl 2'-hydroxy-2'-methylpropionateVariousTMSOTf (cat.)DCERT1Good[15]
4ThioglycosideVariousSc(OTf)₃ (cat.)DCERT-86[16]

Table 2: Influence of Protecting Groups on Stereoselectivity

Glycosyl Donor Protecting GroupsC-NucleophileStereoselectivity (α:β)Reference
2-O-Benzyl, 4,6-O-benzylidene (gluco)AllyltrimethylsilanePredominantly α[6]
2-O-Benzyl, 4,6-O-benzylidene (manno)AllyltrimethylsilanePredominantly β[6]
4,5-O-carbonate (KDN series)AllyltributylstannaneExcellent α-selectivity[8]
5-azido (NeuAc series)AllyltributylstannaneModerate selectivity[8]

Experimental Protocols

Protocol 1: Sonogashira Coupling for the Synthesis of Alkynyl C-Nucleosides

This protocol is adapted from a general procedure for the Sonogashira coupling of an ethynyl-functionalized deoxyribose derivative with an aryl halide.[17][18]

Materials:

  • Ethynyl-functionalized deoxyribose derivative (1.0 eq)

  • Aryl halide (e.g., aryl iodide) (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Diisopropylamine (B44863) (7.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (Et₂O) and filter through a pad of Celite®, washing the pad with Et₂O.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Heck Coupling for the Synthesis of Pyrrolidine (B122466) C-Nucleosides

This protocol is a generalized procedure based on the palladium-mediated coupling of a disubstituted N-protected 2-pyrroline and 5-iodouracil (B140508).[19][20][21]

Materials:

  • Disubstituted N-protected 2-pyrroline (1.0 eq)

  • 5-Iodouracil (1.2 eq)

  • Pd(OAc)₂ (0.1 eq)

  • AsPh₃ (0.2 eq)

  • Base (e.g., Et₃N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, MeCN)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the disubstituted N-protected 2-pyrroline (1.0 eq) and 5-iodouracil (1.2 eq) in the anhydrous solvent.

  • Add the base (e.g., Et₃N, 2.0 eq), followed by the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq) and the ligand (e.g., AsPh₃, 0.2 eq).

  • Heat the reaction mixture to a temperature between 70°C and 120°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the Heck-coupled product.

Visualizations

Troubleshooting_Low_Yields start Low Yield Observed in C-Glycosylation check_donor Is the glycosyl donor active and pure? start->check_donor check_moisture Is the reaction anhydrous? check_donor->check_moisture Yes sol_donor Use freshly prepared/purified donor check_donor->sol_donor No check_activation Is the activation sufficient? check_moisture->check_activation Yes sol_moisture Dry glassware, use anhydrous solvents, add molecular sieves check_moisture->sol_moisture No check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes sol_activation Increase equivalents of Lewis acid check_activation->sol_activation No sol_conditions Optimize temperature, time, and solvent check_conditions->sol_conditions No Stereoselectivity_Control factors Factors Influencing Stereoselectivity protecting_groups Protecting Groups factors->protecting_groups temperature Reaction Temperature factors->temperature lewis_acid Lewis Acid factors->lewis_acid solvent Solvent factors->solvent participating C2-Participating Group (e.g., Acyl) Favors 1,2-trans (β) protecting_groups->participating non_participating C2-Non-participating Group (e.g., Bn) Mixture of anomers protecting_groups->non_participating cyclic_pg Cyclic Protecting Group Can enhance selectivity protecting_groups->cyclic_pg low_temp Lower Temperature Favors kinetic product temperature->low_temp

References

Stability issues of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a key intermediate in the synthesis of various pharmaceutical compounds, under acidic conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in the presence of acids.

Issue Potential Cause Recommended Solution
Low or no yield of desired product after a reaction step involving acidic conditions. Degradation of the lactone ring: The γ-lactone is susceptible to acid-catalyzed hydrolysis, leading to the ring-opened hydroxy acid. This is more likely with strong aqueous acids and elevated temperatures.- Use anhydrous acidic conditions where possible (e.g., HCl in dioxane, Lewis acids in aprotic solvents).- Perform reactions at lower temperatures (e.g., 0 °C or below).- Minimize reaction time.- Use milder acidic reagents if the reaction chemistry allows.
Cleavage of benzyl (B1604629) ether protecting groups: While generally stable, benzyl ethers can be cleaved by strong acids, especially at elevated temperatures. This would expose the hydroxyl groups, leading to unwanted side products.- Avoid strong Brønsted acids like HBr or HI, which are particularly effective at cleaving benzyl ethers.- If strong acidity is required, consider using a Lewis acid in a non-protic solvent.- Monitor the reaction for the appearance of debenzylated byproducts by TLC or LC-MS.
Appearance of unexpected polar spots on TLC or peaks in LC-MS analysis. Formation of the ring-opened hydroxy acid: This will be a significantly more polar compound than the starting lactone.- Characterize the byproduct by mass spectrometry to confirm the addition of a water molecule (M+18).- If the hydroxy acid is formed, it may be possible to re-cyclize it to the lactone under appropriate conditions (e.g., using a mild dehydrating agent), though this is often low-yielding.
Partial or complete debenzylation: The loss of one or more benzyl groups will increase the polarity of the molecule.- Use mass spectrometry to identify byproducts corresponding to the loss of one (M-90), two (M-180), or all three (M-270) benzyl groups.- If partial debenzylation is a persistent issue, consider alternative hydroxyl protecting groups that are more stable to the required acidic conditions.
Inconsistent reaction outcomes. Variability in the quality or water content of reagents and solvents: Trace amounts of water can initiate hydrolysis of the lactone.- Use freshly distilled or anhydrous grade solvents.- Ensure all reagents are of high purity and stored under inert atmosphere if sensitive to moisture.- Dry glassware thoroughly before use.

Frequently Asked Questions (FAQs)

Q1: How stable is the lactone ring of this compound to common acidic conditions?

The γ-lactone ring is susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis is dependent on the acid strength, temperature, and the presence of water. Generally, aqueous acids (e.g., aqueous HCl, H₂SO₄) will promote hydrolysis, especially at elevated temperatures. Anhydrous acidic conditions, such as HCl in an organic solvent like dioxane or diethyl ether, are generally better tolerated for short periods at low temperatures.

Q2: Are the benzyl ether protecting groups stable to acidic conditions?

Benzyl ethers are considered robust protecting groups and are generally stable to a wide range of acidic conditions. However, they can be cleaved by strong acids, particularly Lewis acids in the presence of a nucleophile or strong Brønsted acids at elevated temperatures. For instance, treatment with HBr or BBr₃ will readily cleave benzyl ethers. Milder acidic conditions used for the removal of other protecting groups like Boc or silyl (B83357) ethers (e.g., trifluoroacetic acid) are typically compatible with benzyl ethers, especially at low temperatures and with short reaction times.

Q3: What are the primary degradation products of this compound in acid?

Under acidic conditions, two primary degradation pathways are possible:

  • Lactone hydrolysis: This results in the formation of 2,3,5-Tri-O-benzyl-D-ribonic acid.

  • Debenzylation: Cleavage of one or more benzyl ether linkages can occur, leading to the corresponding mono-, di-, or tri-hydroxy lactones or the ring-opened hydroxy acids.

Q4: Can I use a Lewis acid with this compound?

Yes, Lewis acids are often used in reactions involving protected sugars. However, the stability of the lactone and benzyl ethers will depend on the specific Lewis acid, the solvent, and the temperature. Strong Lewis acids can coordinate to the carbonyl oxygen of the lactone, potentially activating it for nucleophilic attack and ring-opening. It is advisable to perform a small-scale test reaction to assess stability under the desired conditions.

Q5: How can I monitor the stability of the lactone during my reaction?

Thin-layer chromatography (TLC) is a simple and effective method. The starting lactone is relatively non-polar. Any degradation products, such as the ring-opened hydroxy acid or debenzylated species, will be significantly more polar and will have lower Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of degradation products.

Quantitative Data Summary

No specific experimental data for the degradation of this compound under various acidic conditions was found in the public literature. The following table provides a hypothetical representation of stability data to illustrate how such information would be presented. Researchers should determine this data experimentally for their specific conditions.

Table 1: Hypothetical Stability of this compound under Various Acidic Conditions

Acidic Condition Temperature (°C) Time (h) % Remaining Lactone (Hypothetical) Primary Degradation Product (Hypothetical)
1 M HCl in THF/H₂O (1:1)252852,3,5-Tri-O-benzyl-D-ribonic acid
1 M HCl in THF/H₂O (1:1)602302,3,5-Tri-O-benzyl-D-ribonic acid
4 M HCl in Dioxane25695Minor hydrolysis
Trifluoroacetic Acid (TFA)01>98Minimal degradation
Trifluoroacetic Acid (TFA)25490Minor hydrolysis and some debenzylation
Boron Trichloride (BCl₃) in CH₂Cl₂-20170Debenzylation products

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

  • Preparation of the Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in a suitable inert solvent (e.g., dioxane or acetonitrile).

  • Reaction Setup: In a series of vials, add a defined volume of the stock solution.

  • Initiation of Degradation: To each vial, add the acidic reagent to be tested to achieve the desired final concentration.

  • Incubation: Incubate the vials at the desired temperature(s).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Sample Preparation for Analysis: Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer (e.g., over Na₂SO₄), and evaporate the solvent. Reconstitute the residue in a known volume of a suitable solvent for analysis.

  • Analysis: Analyze the samples by HPLC or TLC.

    • HPLC: Use a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile or water/methanol with a small amount of formic acid or trifluoroacetic acid) to separate the starting material from potential degradation products. Quantify the amount of remaining lactone by integrating the peak area relative to a standard curve or an internal standard.

    • TLC: Spot the samples on a silica (B1680970) gel plate and elute with a suitable solvent system (e.g., hexane/ethyl acetate). Visualize the spots under UV light and/or by staining (e.g., with a permanganate (B83412) stain). Compare the intensity of the starting material spot with that of the degradation product spots.

Visualizations

Troubleshooting_Logic start Problem: Low Yield or Unexpected Products check_tlc Analyze Reaction Mixture by TLC/LC-MS start->check_tlc polar_spots Polar Byproducts Observed? check_tlc->polar_spots hydrolysis Lactone Hydrolysis polar_spots->hydrolysis Yes no_change No Obvious Degradation polar_spots->no_change No debenzylation Debenzylation hydrolysis->debenzylation Concurrent? solution_hydrolysis Use Anhydrous/Milder Acid, Lower Temp. hydrolysis->solution_hydrolysis solution_debenzylation Avoid Strong Acids (HBr), Consider Lewis Acids debenzylation->solution_debenzylation other_issues Investigate Other Reaction Parameters (Reagents, Stoichiometry) no_change->other_issues

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Degradation Study cluster_analysis Analysis prep_stock Prepare Lactone Stock Solution setup_rxn Set up Reaction Vials prep_stock->setup_rxn add_acid Add Acidic Reagent setup_rxn->add_acid incubate Incubate at Defined Temperature add_acid->incubate take_aliquots Withdraw Aliquots at Time Points incubate->take_aliquots quench Quench Reaction take_aliquots->quench prep_sample Prepare Sample for Analysis quench->prep_sample analyze Analyze by HPLC/TLC prep_sample->analyze quantify Quantify Remaining Lactone analyze->quantify

Caption: Experimental workflow for stability assessment.

Technical Support Center: Stereoselectivity in Reactions with 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing stereoselectivity in reactions involving 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for nucleophilic additions to the carbonyl group of this compound?

A1: Nucleophilic attack on this compound is generally expected to occur from the less sterically hindered Re face of the lactone ring. The bulky benzyl (B1604629) protecting groups at the C2, C3, and C5 positions create a chiral environment that directs the incoming nucleophile to the opposite face of the C3 substituent, leading to the formation of a single, predominant diastereomer.

Q2: What are the key factors that influence the diastereoselectivity of these reactions?

A2: Several factors can influence the stereochemical outcome:

  • Choice of Nucleophile/Reagent: The size and nature of the nucleophile are critical. Bulkier reagents, such as L-Selectride® for reductions, often exhibit higher diastereoselectivity by preferentially attacking the less hindered face of the carbonyl.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) is a common strategy to enhance selectivity. This favors the transition state with the lowest activation energy, often leading to a higher diastereomeric ratio (d.r.).

  • Solvent: The polarity and coordinating ability of the solvent can impact the transition state and the effectiveness of any chelating effects, thereby influencing diastereoselectivity.

  • Lewis Acids: The use of a Lewis acid can force the substrate into a rigid cyclic intermediate through chelation with the carbonyl oxygen and the oxygen at C3. This can lock the conformation of the lactone and lead to highly selective transformations.

Q3: Can this compound be used for the synthesis of C-nucleosides?

A3: Yes, this lactone is a key synthetic building block for C-nucleosides. Reactions with various carbon nucleophiles lead to the formation of lactols (hemiacetals), which are precursors to C-ribosides.

Troubleshooting Guide

This section addresses common issues encountered during stereoselective reactions with this compound.

Problem 1: Low Diastereoselectivity or Formation of Multiple Diastereomers

  • Possible Cause: The reaction temperature may be too high, allowing for less selective attack at the carbonyl.

    • Solution: Perform the reaction at a lower temperature. A standard temperature for high selectivity in organometallic additions is -78 °C (dry ice/acetone bath). Maintain this temperature throughout the addition of the nucleophile.

  • Possible Cause: The chosen nucleophile or reagent may not be sterically demanding enough to differentiate between the two faces of the lactone.

    • Solution: If possible, switch to a bulkier reagent. For example, in a reduction, consider using L-Selectride® instead of sodium borohydride.

  • Possible Cause: The solvent may be interfering with the desired stereochemical pathway.

    • Solution: Screen a range of anhydrous solvents with varying polarities and coordinating abilities. Tetrahydrofuran (THF) is a common choice for organometallic reactions. Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) may be beneficial when using Lewis acids to promote chelation control.

  • Possible Cause: Lack of chelation control, which can help rigidify the substrate.

    • Solution: Introduce a Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) to your reaction. The Lewis acid can coordinate to the carbonyl oxygen and the oxygen of the C3-benzyloxy group, creating a more rigid structure that enhances facial selectivity.

Problem 2: Low or No Reaction Conversion

  • Possible Cause: Reagents (especially organometallics like Grignard or organolithium reagents) may have degraded due to exposure to moisture or air.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Use freshly prepared or titrated organometallic reagents and anhydrous solvents.

  • Possible Cause: The reaction temperature is too low for the specific nucleophile to react.

    • Solution: While low temperatures are good for selectivity, some reactions require thermal energy to proceed. After the initial low-temperature addition, a gradual warming to a slightly higher temperature (e.g., -40 °C or 0 °C) may be necessary. Monitor the reaction closely by TLC to track the consumption of the starting material.

Data Presentation

NucleophileReagentSolventTemperature (°C)Diastereomeric Ratio (d.r.)Product Configuration
2-Thiazolyl2-LithiothiazoleTHF-78>98:2Attack from the Re face

This data is based on the highly stereoselective addition of 2-lithiothiazole, which results in the formation of a single detectable diastereomer.

Experimental Protocols

Key Experiment: Diastereoselective Addition of 2-Lithiothiazole

This protocol describes the highly diastereoselective addition of a carbon nucleophile to this compound to form a thiazolylketol, a precursor to C-ketosides.

Materials:

Procedure:

  • Preparation of 2-Lithiothiazole: A solution of 2-bromothiazole (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of n-BuLi in hexanes (1.05 equivalents) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes.

  • Nucleophilic Addition: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared 2-lithiothiazole solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour, while monitoring the consumption of the lactone by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to yield the desired thiazolylketol as a single diastereomer.

Visualizations

Troubleshooting_Stereoselectivity start Low Diastereoselectivity Observed temp Is the reaction run at low temperature? (e.g., -78 °C) start->temp reagent Is the reagent sterically demanding? temp->reagent Yes solution_temp Action: Lower the reaction temperature to -78 °C. temp->solution_temp No lewis_acid Is a Lewis acid being used for chelation? reagent->lewis_acid Yes solution_reagent Action: Switch to a bulkier reagent (e.g., L-Selectride for reductions). reagent->solution_reagent No solvent Have different anhydrous solvents been screened? lewis_acid->solvent Yes solution_lewis_acid Action: Add a Lewis acid (e.g., MgBr2, TiCl4) to promote chelation control. lewis_acid->solution_lewis_acid No solution_solvent Action: Screen alternative anhydrous solvents (e.g., THF, Toluene, CH2Cl2). solvent->solution_solvent No Stereocontrol_Factors cluster_factors Controlling Factors Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Outcome High Diastereoselectivity (Single Major Product) Lactone->Outcome Reaction Temp Low Temperature (-78 °C) Temp->Outcome Reagent Sterically Bulky Nucleophile Reagent->Outcome Chelation Chelation Control (Lewis Acid) Chelation->Outcome Solvent Anhydrous Solvent (THF) Solvent->Outcome

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is a crucial synthetic intermediate in the preparation of various biologically active molecules, including nucleoside analogs used in antiviral and anticancer therapies. The efficient synthesis of this protected lactone is paramount for the successful development of these therapeutic agents. This guide provides an objective comparison of two primary synthetic routes to this compound, supported by experimental data to inform methodological choices in a research and development setting.

At a Glance: Comparison of Synthetic Strategies

Two principal strategies for the synthesis of this compound have been identified in the literature. The first approach (Route A) commences with the protection of D-ribose, followed by oxidation to the lactone. The second strategy (Route B) begins with the commercially available D-ribono-1,4-lactone and proceeds with the protection of the hydroxyl groups.

ParameterRoute A: From D-riboseRoute B: From D-ribono-1,4-lactone
Starting Material D-riboseD-ribono-1,4-lactone
Key Steps 1. Protection (Benzylation) of D-ribose to form 2,3,5-Tri-O-benzyl-D-ribofuranose.2. Oxidation of the anomeric center to the lactone.1. Direct Benzylation of D-ribono-1,4-lactone.
Reported Overall Yield Moderate to GoodGood
Reagents & Conditions Requires multiple steps with various reagents including those for benzylation and oxidation.Typically involves a one-pot benzylation using a strong base and a benzylating agent.
Scalability Potentially more complex for large-scale synthesis due to the multi-step nature.Potentially more amenable to large-scale production due to fewer steps.

Synthetic Route A: Protection Followed by Oxidation

This synthetic pathway initiates with the protection of the hydroxyl groups of D-ribose as benzyl (B1604629) ethers to yield 2,3,5-Tri-O-benzyl-D-ribofuranose. This intermediate is then subjected to an oxidation reaction to form the target lactone.

Synthetic Route A D_ribose D-ribose Intermediate 2,3,5-Tri-O-benzyl-D-ribofuranose D_ribose->Intermediate Benzylation Product This compound Intermediate->Product Oxidation Synthetic Route B D_ribonolactone D-ribono-1,4-lactone Product This compound D_ribonolactone->Product Direct Benzylation

A Comparative Guide to Alternative Protecting Groups for D-Ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-ribono-1,4-lactone is a versatile chiral building block crucial in the synthesis of various biologically active molecules, including antiviral C-nucleoside analogues like Remdesivir.[1] The strategic protection and deprotection of its three hydroxyl groups are paramount for successful synthetic outcomes. This guide provides an objective comparison of common alternative protecting groups for D-ribono-1,4-lactone, supported by experimental data and detailed protocols to aid in the selection of the most suitable strategy for your research needs.

Comparison of Common Protecting Groups

The choice of a protecting group depends on several factors, including the desired regioselectivity, stability to subsequent reaction conditions, and the ease and efficiency of its removal. Here, we compare four common protecting groups for the hydroxyl groups of D-ribono-1,4-lactone: Isopropylidene, Silyl (B83357) Ethers (TBDMS), Benzyl (B1604629) Ethers, and Benzylidene Acetal.

Quantitative Data Summary

The following tables summarize the typical reaction conditions, yields, and deprotection methods for the most common protecting groups used with D-ribono-1,4-lactone.

Table 1: Protection of D-ribono-1,4-lactone Hydroxyl Groups

Protecting GroupTarget Hydroxyl(s)Reagents and ConditionsSolventReaction TimeYield (%)
Isopropylidene 2,3-diolAcetone (B3395972), 2,2-dimethoxypropane (B42991), conc. H₂SO₄Acetone50 min73[2]
TBDMS 5-hydroxylTBDMSCl, Imidazole (B134444)DMFOvernightHigh (protocol available)
Benzyl 5-hydroxylNaH, Benzyl bromideDMFNot specifiedHigh (protocol available)
Tri-O-Benzyl 2,3,5-hydroxylsNaH, Benzyl bromideDMFNot specifiedNot specified in literature
Benzylidene 2,3- or 3,5-diolsBenzaldehyde (B42025), conc. HClBenzaldehydeOvernight81 (for 3,4-O-(R)-isomer)[3]

Table 2: Deprotection of Protected D-ribono-1,4-lactone Derivatives

Protecting GroupReagents and ConditionsSolventReaction TimeYield (%)
Isopropylidene 1% aq. H₂SO₄, refluxWater3 h>99 (over 2 steps)
TBDMS Catalytic acetyl chlorideMethanol (B129727)Not specifiedHigh (general procedure)[4]
Benzyl 10% Pd/C, H₂ (balloon)EthanolNot specifiedHigh (general procedure)
Tri-O-Benzyl 10% Pd/C, H₂ (balloon)EthanolNot specifiedHigh (general procedure)
Benzylidene 1,4-Dithiothreitol, CSANot specifiedNot specified78-98 (for various carbohydrates)

Experimental Protocols

Detailed methodologies for the protection and deprotection reactions are provided below.

Isopropylidene Protection (Acetonide Formation)

This protocol protects the cis-diol at the C2 and C3 positions.

Protection Protocol:

  • Procedure: Crude D-ribono-1,4-lactone (160 g) is suspended in dry acetone (700 mL). 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL) are added. The solution is stirred vigorously at room temperature for 50 minutes. Silver carbonate (20 g) is then added, and the suspension is stirred for another 50 minutes. The mixture is filtered through Celite, and the filtrate is evaporated to dryness. The crude product is recrystallized from ethyl acetate (B1210297) to afford 2,3-O-isopropylidene-D-ribono-1,4-lactone.[2]

  • Yield: 91.2 g (73% overall yield from D-ribose).[2]

Deprotection Protocol:

  • Procedure: The isopropylidene-protected carbohydrate is suspended in 1% aqueous sulfuric acid and heated at reflux for 3 hours. The reaction mixture is then cooled to room temperature and neutralized with sodium hydrogen carbonate. The solvent is removed in vacuo.

  • Yield: This procedure on a similar carbohydrate derivative resulted in a near-quantitative yield following a subsequent acetylation step.

Silyl Ether Protection (TBDMS)

This protocol is for the selective protection of the primary hydroxyl group at the C5 position, typically after protecting the 2,3-diol.

Protection Protocol (adapted from a similar substrate):

  • Procedure: To a solution of 2,3-O-isopropylidene-D-ribono-1,4-lactone in anhydrous DMF, add imidazole (1.5 equivalents) and TBDMSCl (1.2 equivalents). Stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

  • Yield: Generally high for primary alcohols.

Deprotection Protocol:

  • Procedure: The TBDMS-protected compound is dissolved in dry methanol at 0°C. A catalytic amount of acetyl chloride is added, and the reaction is stirred at room temperature. The progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified.[4]

  • Yield: This is a general high-yielding method for TBDMS deprotection.[4]

Benzyl Ether Protection

Benzyl ethers are robust protecting groups for the hydroxyl functions.

Protection of the 5-Hydroxyl Group (adapted from a similar substrate):

  • Procedure: Dissolve 2,3-O-isopropylidene-D-ribono-1,4-lactone in anhydrous DMF and cool to 0°C. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then add benzyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with water and extract the product. The organic layer is washed, dried, and concentrated, followed by purification.

  • Yield: Typically high for primary alcohols.

Full Protection (Tri-O-Benzylation):

  • Procedure: To a suspension of NaH in DMF, a solution of D-ribono-1,4-lactone in DMF is added dropwise at 0°C. Benzyl bromide is then added, and the mixture is stirred at room temperature. Work-up involves quenching with water, extraction, and purification.

  • Note: 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone is also commercially available.[5][6][7][8]

Deprotection Protocol (Hydrogenolysis):

  • Procedure: The benzyl-protected compound is dissolved in ethanol. A catalytic amount of 10% palladium on activated carbon is added. The suspension is stirred under a hydrogen atmosphere (balloon) until the reaction is complete. The mixture is then filtered through Celite to remove the catalyst, and the filtrate is concentrated.[9]

  • Yield: Generally high.

Benzylidene Acetal Protection

This group can protect diols, but may lead to mixtures of isomers.

Protection Protocol:

  • Procedure: To a solution of D-ribono-1,4-lactone (1.00 g) in benzaldehyde (9 mL), concentrated hydrochloric acid (0.9 mL) is added. The mixture is stirred at room temperature overnight. Diethyl ether (20 mL) is added to the semi-solid mixture. The resulting white solid is collected by filtration and washed with aqueous sodium bicarbonate and water to yield 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone.[3]

  • Yield: 81% for the 3,4-O-(R)-benzylidene-D-ribono-1,5-lactone isomer.[3] Note that this is a rearrangement product.

Deprotection Protocol:

  • Procedure: The benzylidene acetal-protected carbohydrate is treated with 1,4-dithiothreitol (DTT) as an exchange reagent and camphorsulfonic acid (CSA) as a catalyst under mild conditions.

  • Yield: 78-98% for a variety of carbohydrate derivatives.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

Protection_Strategies cluster_start Starting Material cluster_isopropylidene Isopropylidene Protection cluster_silyl Silyl Ether Protection cluster_benzyl Benzyl Ether Protection D-ribono-1,4-lactone D-ribono-1,4-lactone 2,3-O-isopropylidene 2,3-O-isopropylidene- D-ribono-1,4-lactone D-ribono-1,4-lactone->2,3-O-isopropylidene Acetone, H+ Tri-O-Benzyl 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone D-ribono-1,4-lactone->Tri-O-Benzyl BnBr, NaH 5-O-TBDMS 2,3-O-isopropylidene- 5-O-TBDMS-D-ribono-1,4-lactone 2,3-O-isopropylidene->5-O-TBDMS TBDMSCl, Imidazole 5-O-Benzyl 2,3-O-isopropylidene- 5-O-benzyl-D-ribono-1,4-lactone 2,3-O-isopropylidene->5-O-Benzyl BnBr, NaH

Diagram 1: Protection strategies for D-ribono-1,4-lactone.

Deprotection_Pathways cluster_protected Protected Lactones cluster_deprotected Deprotected Isopropylidene 2,3-O-isopropylidene Deprotected_Lactone D-ribono-1,4-lactone (or intermediate) Isopropylidene->Deprotected_Lactone aq. H+ Silyl 5-O-TBDMS Silyl->Deprotected_Lactone AcCl (cat.), MeOH Benzyl 5-O-Benzyl / Tri-O-Benzyl Benzyl->Deprotected_Lactone H2, Pd/C

Diagram 2: General deprotection pathways for protected D-ribono-1,4-lactone derivatives.

Concluding Remarks

The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex molecules derived from D-ribono-1,4-lactone. Isopropylidene acetals offer straightforward protection of the 2,3-diol, while silyl and benzyl ethers provide robust options for the 5-hydroxyl group. For full protection, per-benzylation is a common strategy. However, researchers must consider the stability of each group to the planned synthetic steps and the conditions required for their removal to avoid unwanted side reactions and ensure high overall yields. The experimental protocols and comparative data presented in this guide are intended to facilitate this decision-making process for scientists engaged in the synthesis of novel therapeutics and other valuable chemical entities.

References

A Comparative Guide to Benzyl vs. Silyl Protecting Groups in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules like nucleosides, which form the backbone of therapeutic oligonucleotides and antiviral drugs. The hydroxyl groups of the ribose sugar, particularly the 2'-hydroxyl, are critical sites that require protection to ensure regioselectivity and prevent unwanted side reactions during synthesis. Among the myriad of options, benzyl (B1604629) and silyl (B83357) ethers are two of the most common classes of protecting groups employed for this purpose.

This guide provides an objective comparison of the performance of benzyl and silyl protecting groups in nucleoside synthesis, supported by experimental data and detailed protocols. We will delve into their respective advantages and disadvantages in terms of stability, ease of introduction and removal, and their impact on overall synthetic efficiency.

At a Glance: Benzyl vs. Silyl Ethers

FeatureBenzyl Protecting Groups (e.g., Bn)Silyl Protecting Groups (e.g., TBDMS, TIPS)
Introduction Williamson ether synthesis (NaH, BnBr) or under acidic/neutral conditions.[1]Silylation with silyl chloride (e.g., TBDMS-Cl) and a base (e.g., imidazole) in an aprotic solvent.[2]
Stability Generally stable to a wide range of acidic and basic conditions. Stable to most reagents used in oligonucleotide synthesis, except for the deprotection conditions.[3]Stability is tunable based on the steric bulk of the silyl group (TMS < TBDMS < TIPS).[4] Generally stable to basic and mild acidic conditions, but labile to fluoride (B91410) ions and strong acids.[4][5]
Deprotection Primarily via catalytic hydrogenolysis (e.g., Pd/C, H₂). Can be challenging in nucleosides due to catalyst poisoning by the nucleobase and potential for side reactions.[6][7]Cleavage with a fluoride source (e.g., TBAF, HF-pyridine) is the most common and selective method.[4][5] Can also be removed under acidic conditions.[4]
Orthogonality Orthogonal to silyl ethers, allowing for selective deprotection.[2]Orthogonal to benzyl ethers.[2]
Advantages High stability under various conditions.Mild and highly selective deprotection with fluoride ions. Tunable stability. Well-established protocols for RNA synthesis.
Disadvantages Deprotection via hydrogenolysis can be sluggish and lead to side reactions with nucleosides.[6][7] Catalyst poisoning is a known issue.[8]Potential for silyl group migration (e.g., from 2' to 3'-hydroxyl).[3] Labile to strongly acidic conditions.

Experimental Data: A Quantitative Look

While a direct head-to-head comparison of yields and reaction times under identical conditions is scarce in the literature, the following tables summarize representative data for the protection and deprotection of uridine (B1682114), a common model nucleoside.

Table 1: 2'-O-Protection of Uridine
Protecting GroupReagents & ConditionsReaction TimeYieldReference
TBDMS TBDMS-Cl, Imidazole (B134444), DMF, RTMonitored by TLCHigh[4][2]
Benzyl Benzyl bromide, NaH, DMFNot specifiedNot specified[3]
Table 2: Deprotection of 2'-O-Protected Uridine
Protecting GroupReagents & ConditionsReaction TimeYieldReference
TBDMS 1M TBAF in THF, RTMonitored by TLC (typically a few hours)High[4]
Benzyl 10% Pd/C, H₂, SolventCan be slow (hours to days) and incompleteVariable, can be low due to side reactions[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of TBDMS (a representative silyl group) and benzyl protecting groups in nucleoside synthesis.

Protocol 1: 2'-O-TBDMS Protection of Uridine

Objective: To selectively protect the 2'-hydroxyl group of uridine using tert-butyldimethylsilyl chloride.

Materials:

  • Uridine

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve uridine (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2'-O-TBDMS protected uridine.[4][2]

Protocol 2: Deprotection of 2'-O-TBDMS Protected Uridine

Objective: To remove the TBDMS protecting group from a 2'-O-protected uridine using tetrabutylammonium (B224687) fluoride (TBAF).

Materials:

  • 2'-O-TBDMS protected uridine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2'-O-TBDMS protected uridine (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction and monitor its completion by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected uridine.[4]

Protocol 3: 2'-O-Benzylation of a Nucleoside (General)

Objective: To protect the 2'-hydroxyl group of a nucleoside using a benzyl group.

Materials:

  • Nucleoside (e.g., 5',3'-O-protected uridine)

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the protected nucleoside in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 4: Deprotection of 2'-O-Benzyl Protected Nucleoside by Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group from a 2'-O-protected nucleoside.

Materials:

  • 2'-O-Benzyl protected nucleoside

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium (B1175870) formate)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with THF)

Procedure:

  • Dissolve the 2'-O-benzyl protected nucleoside in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC. Note that these reactions can be slow.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected nucleoside.

  • Purify the product as necessary.

Caution: Palladium on carbon is flammable. Handle with care.

Visualizing the Workflow: Benzyl vs. Silyl Protection

The following diagrams illustrate the general workflows for the protection and deprotection of a nucleoside's 2'-hydroxyl group using silyl and benzyl ethers.

silyl_workflow cluster_protection Protection cluster_deprotection Deprotection Start Nucleoside (Free 2'-OH) Silylation Silyl Chloride, Base Start->Silylation Protected 2'-O-Silyl Nucleoside Fluoride Fluoride Source (e.g., TBAF) Protected->Fluoride Deprotected Nucleoside (Free 2'-OH) Silylation->Protected Fluoride->Deprotected

Caption: Workflow for 2'-O-Silyl Protection and Deprotection.

benzyl_workflow cluster_protection Protection cluster_deprotection Deprotection Start Nucleoside (Free 2'-OH) Benzylation BnBr, Base Start->Benzylation Protected 2'-O-Benzyl Nucleoside Hydrogenolysis Pd/C, H₂ Protected->Hydrogenolysis Deprotected Nucleoside (Free 2'-OH) Benzylation->Protected Hydrogenolysis->Deprotected

Caption: Workflow for 2'-O-Benzyl Protection and Deprotection.

Conclusion and Recommendations

The choice between benzyl and silyl protecting groups for nucleoside synthesis is highly dependent on the specific requirements of the synthetic route.

Silyl protecting groups , particularly TBDMS, are the workhorse for the 2'-hydroxyl protection in modern solid-phase RNA synthesis. Their key advantage lies in the mild and highly selective deprotection conditions using fluoride ions, which are compatible with the other protecting groups typically used in oligonucleotide synthesis. The potential for silyl group migration is a drawback that needs to be considered and can often be mitigated by careful optimization of reaction conditions.

Benzyl protecting groups offer excellent stability across a wide range of chemical conditions, making them attractive for multi-step syntheses where robust protection is required. However, their utility in nucleoside chemistry is hampered by the often-problematic deprotection step. Catalytic hydrogenolysis can be slow, inefficient, and lead to undesired side reactions, particularly reduction of the nucleobase. For these reasons, benzyl ethers are less commonly used for the 2'-hydroxyl protection in standard oligonucleotide synthesis compared to silyl ethers.

Recommendation: For routine synthesis of RNA oligonucleotides, silyl protecting groups (e.g., TBDMS) are the preferred choice due to their well-established, reliable, and mild deprotection protocols. Benzyl protecting groups may be considered in specific cases where their exceptional stability is paramount and the challenges associated with their removal can be addressed, or for the protection of other positions on the nucleoside where hydrogenolysis is more facile. Researchers should carefully evaluate the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups present in the molecule before selecting a protecting group.

References

The Strategic Role of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in the Synthesis of Remdesivir Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of the antiviral drug Remdesivir and its analogs has been a critical focus for researchers, particularly in response to global health crises. A key intermediate in several prominent synthetic routes is 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a protected form of D-ribono-1,4-lactone. This guide provides a comparative analysis of the efficacy of using this lactone in Remdesivir synthesis against alternative approaches, supported by experimental data and detailed protocols.

Comparison of Synthetic Strategies for Remdesivir

The synthesis of Remdesivir is a multi-step process, with various routes developed to improve yield, scalability, and stereoselectivity. A pivotal step is the C-glycosylation to form the crucial carbon-carbon bond between the ribose moiety and the pyrrolo[2,1-f][1][2][3]triazine base. The use of this compound is central to what is often referred to as the first-generation synthesis developed by Gilead Sciences.

Synthetic Strategy Key Starting Material for Ribose Moiety Key C-Glycosylation Conditions Reported Yield (C-Glycosylation) Overall Yield Key Advantages Key Disadvantages
Gilead First-Generation This compoundn-BuLi, TMSCl, -78 °C25%[4]Low (0.6-1.5%)[1][5]Established and well-documented.Low yield in C-glycosylation, requires cryogenic temperatures, formation of anomeric mixtures.[3][4]
Gilead Second-Generation This compoundPhMgCl, TMSClImproved but not specified in snippetsNot specified in snippetsImproved yields and scalability, better control of stereoselectivity.[6]Still relies on the multi-step preparation of the protected lactone.
Weinreb Amide Approach 2,3,5-Tri-O-benzyl-D-ribonolactoneGrignard addition to a Weinreb amide65% (for the key intermediate)[1]Not specified in snippetsHigh yield for the key intermediate, scalable.[1]Involves the preparation of a specific Weinreb amide intermediate.
Alternative Silyl/Allyl Protection D-ribonolactonen-BuLi with silyl/allyl protected lactone58%[7]25% (from D-ribonolactone)[4]Avoids hazardous BCl3 for deprotection, uses catalytic methods for protection/deprotection.[7]Multi-step protection of the starting lactone is still required.
Synthesis from GS-441524 GS-441524 (the nucleoside core)N/A (starts from the pre-formed nucleoside)N/A85%[8][9]High overall yield, fewer steps, avoids C-glycosylation challenges.[8][9][10]Relies on the availability of the advanced intermediate GS-441524.

Experimental Protocols

Synthesis of the C-Glycosylated Intermediate using this compound (Gilead First-Generation Approach)

This protocol describes the crucial C-C bond formation between the protected ribose and the nucleobase.

Materials:

  • 4-amino-7-bromopyrrolo[2,1-f][1][2][3]triazine

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous sodium bicarbonate solution

Procedure:

  • The pyrrolo[2,1-f][1][2][3]triazine base is N-silylated by treatment with an excess of trimethylsilyl chloride.

  • The reaction mixture is cooled to -78 °C in a dry THF solvent under an inert atmosphere.

  • n-Butyllithium is added dropwise to perform a lithium-halogen exchange, generating the lithiated nucleobase.

  • A solution of this compound in THF is then added to the solution of the lithiated base.

  • The reaction is quenched with a weakly acidic aqueous solution.[3]

  • The resulting product is a mixture of anomers of the C-glycosylated lactol.[3]

Alternative Synthesis from GS-441524

This highly efficient late-stage synthesis bypasses the challenging C-glycosylation step.

Materials:

  • (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (GS-441524)[10]

  • N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA)[10]

  • Phosphorylating agent (e.g., p-nitrophenylphosphoramidate or pentafluorophenyl phosphoramidate)[8]

  • t-Butylmagnesium chloride (t-BuMgCl)[8]

  • Acetic acid

  • Isopropanol (B130326)

Procedure:

  • Protection: GS-441524 is reacted with DMF-DMA to protect the 2',3'-hydroxyl groups and the C4-amine.[10]

  • Phosphoramidation: The protected nucleoside is then reacted with the chosen phosphorylating agent in the presence of t-BuMgCl. This reaction proceeds with high stereoselectivity.[8]

  • Deprotection: The protecting groups are removed under mild acidic conditions using acetic acid in isopropanol to yield Remdesivir.[8][10] This three-step, one-pot sequence can achieve an overall yield of up to 85%.[8][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of Remdesivir, comparing the route starting from D-ribose and utilizing the protected lactone with the more recent, high-yielding approach starting from the core nucleoside GS-441524.

Remdesivir_Synthesis_from_Lactone D_Ribose D-Ribose Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone D_Ribose->Lactone Protection Glycosylated C-Glycosylated Intermediate Lactone->Glycosylated C-Glycosylation Nucleobase Pyrrolo[2,1-f][1,2,4]triazine (activated) Nucleobase->Glycosylated Cyanation Cyanation Glycosylated->Cyanation Debenzylation Debenzylation Cyanation->Debenzylation Phosphoramidation Phosphoramidation Debenzylation->Phosphoramidation Remdesivir Remdesivir Phosphoramidation->Remdesivir Final Deprotection

Caption: Synthetic workflow for Remdesivir starting from D-Ribose.

Remdesivir_Synthesis_from_GS441524 GS441524 GS-441524 Protected_GS Protected GS-441524 GS441524->Protected_GS Protection (DMF-DMA) Phosphorylated Phosphorylated Intermediate Protected_GS->Phosphorylated Phosphoramidation Remdesivir Remdesivir Phosphorylated->Remdesivir Deprotection

Caption: High-yield synthetic route to Remdesivir from GS-441524.

References

Nucleoside Analogs from 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel nucleoside analogs remains a cornerstone of therapeutic research, with applications spanning antiviral, anticancer, and antibacterial drug development. A key starting material in this endeavor is 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a versatile chiral building block that provides a scaffold for a diverse array of molecular architectures. This guide offers a comparative analysis of the biological activities of various nucleosides synthesized from this lactone, supported by experimental data and detailed methodologies to aid in ongoing research and development.

Comparative Biological Activity of Synthesized Nucleosides

The biological efficacy of nucleoside analogs derived from this compound is intrinsically linked to the nature of the heterocyclic base incorporated and any subsequent modifications. While a single comprehensive study comparing a wide range of these derivatives is not available in the public domain, by collating data from various sources, a picture of their potential activities can be formed. The primary therapeutic areas explored for these compounds are oncology and virology.

Purine nucleoside analogs synthesized using this lactone have demonstrated notable antitumor activity, particularly against lymphoid malignancies. The proposed mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis. C-nucleosides, where the sugar is linked to the base via a C-C bond, are a significant class of compounds derived from this lactone. Their increased stability against enzymatic degradation compared to naturally occurring N-nucleosides makes them attractive therapeutic candidates.

Below is a summary of the reported biological activities for representative nucleoside analogs synthesized from this compound.

Nucleoside Analog ClassTarget/Cell LineAssayActivity (IC50/EC50)Reference
Purine Nucleoside AnalogsLymphoid Malignancy CellsCell Viability/Apoptosis AssaysActivity Reported (Specific values not publicly available in comparative format)[1]
1,2,3-Triazolyl Nucleoside AnalogsInfluenza A (H1N1)Plaque Reduction AssayModerate Activity (e.g., IC50 = 24.3 µM, 29.2 µM, 57.5 µM for specific analogs)[2]
1,2,3-Triazolyl Nucleoside AnalogsCoxsackievirus B3Cytopathic Effect InhibitionHigh Potency for specific analogs (e.g., IC50 = 11.3 µM, 12.4 µM)[2]
Xylo-C-Nucleosides (Pyrrolo[2,1-f][3][4][5]triazin-4-amine base)Human Leukemia (HL-60)MTT Assay1.9 µM[6]
Xylo-C-Nucleosides (Pyrrolo[2,1-f][3][4][5]triazin-4-amine base)Human Lung Cancer (NCI-H460)MTT Assay2.0 µM[6]
Benzyl (B1604629) Protected C-nucleosidesHerpes Simplex Virus type 1 (HSV-1)Cytopathic Effect InhibitionVaries by compound; some show activity[7]
Benzyl Protected C-nucleosidesVaricella-Zoster Virus (VZV)Cytopathic Effect InhibitionVaries by compound[7]
Benzyl Protected C-nucleosidesHuman Cytomegalovirus (HCMV)Cytopathic Effect InhibitionVaries by compound[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key experiments cited in the evaluation of nucleosides derived from this compound.

Synthesis of C-Nucleoside Analogs (General Approach)

The synthesis of C-nucleosides from this compound typically involves the reaction of the lactone with a nucleophilic carbon species, such as an organometallic reagent derived from a protected heterocycle.

Example: Synthesis of a Xylo-C-Nucleoside [6]

  • Protection: The free hydroxyl groups of the starting sugar are protected as benzyl ethers.

  • Coupling: The protected lactone is reacted with a lithiated heterocycle (e.g., pyrrolo[2,1-f][3][4][5]triazin-4-amine) to form the C-C bond between the sugar and the base.

  • Debenzylation: The benzyl protecting groups are removed, often via catalytic hydrogenation, to yield the final C-nucleoside.

  • Purification: The final product is purified using chromatographic techniques.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][8][9][10]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized nucleoside analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[3][11][12][13][14]

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus and Compound Preparation: A known titer of the virus is mixed with serial dilutions of the synthesized nucleoside analog.

  • Infection: The cell monolayers are infected with the virus-compound mixtures. A virus control (without the compound) and a cell control (without virus or compound) are included.

  • Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The EC50 value (the effective concentration that reduces the number of plaques by 50%) is determined.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of the synthesis and evaluation of these nucleoside analogs, the following diagrams illustrate a general experimental workflow and a representative signaling pathway potentially affected by anticancer nucleosides.

Experimental_Workflow start 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone synthesis Synthesis of Nucleoside Analogs start->synthesis purification Purification and Characterization synthesis->purification anticancer_screening Anticancer Screening (e.g., MTT Assay) purification->anticancer_screening antiviral_screening Antiviral Screening (e.g., Plaque Reduction Assay) purification->antiviral_screening data_analysis Data Analysis (IC50 / EC50 Determination) anticancer_screening->data_analysis antiviral_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Nucleoside Analog Nucleoside Analog DNA Damage DNA Damage Nucleoside Analog->DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

A Comparative Guide to the Mechanistic Pathways of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of reactions involving 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a critical building block in the synthesis of nucleoside analogues and other complex molecules. We will explore its reactivity with nucleophiles and reducing agents, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding of its synthetic applications.

Nucleophilic Addition Reactions: Crafting C-Glycosides

This compound serves as a key precursor for the synthesis of C-glycosides, which are crucial components of various biologically active compounds, including the antiviral drug Remdesivir. The addition of carbon nucleophiles to the lactone carbonyl is a pivotal step in these synthetic pathways.

Comparison of Nucleophilic Addition for C-Glycoside Synthesis
NucleophileProductYield (%)Diastereomeric Ratio (β:α)Reference
4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine (n-BuLi)C-glycosylated intermediate for Remdesivir40Not specified[2]
tert-butyl(7-bromopyrrolo[2,1-f][1][2][3]triazin-4-yl)carbamate (n-BuLi) on a modified lactoneC-glycosylated intermediate582:1[4]
Ethynylmagnesium bromide (on the corresponding furanose)4,5,7-tri-O-benzyl-1,2-dideoxy-D-altro- and D-allo-hept-1-ynitolquant.7:3[3]

Note: The reaction with ethynylmagnesium bromide was performed on the corresponding 2,3,5-tri-O-benzyl-D-ribofuranose, which is readily formed from the lactone. This reaction is a key step in the synthesis of C-alkynyl glycosides.

Mechanistic Pathway of C-Glycosylation

The reaction proceeds through the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the lactone. This initially forms a hemiacetal intermediate which can then be further reacted, for instance, by cyanation to introduce the desired C1-substituent.

C_Glycosylation Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Hemiacetal Hemiacetal Intermediate Lactone->Hemiacetal Nucleophilic Addition Nucleophile Organometallic Nucleophile (R-M) Nucleophile->Hemiacetal CGlycoside C-Glycoside Product Hemiacetal->CGlycoside Further Transformation Cyanation Cyanation (e.g., TMSCN, Lewis Acid) Cyanation->CGlycoside

Caption: General workflow for C-glycoside synthesis.

Experimental Protocol: Synthesis of a Remdesivir Intermediate

This protocol is adapted from the synthesis of a key intermediate in the production of Remdesivir.[2]

  • Preparation of the Nucleobase Anion: The modified nucleobase, 4-amino-7-iodopyrrolo[2,1-f][1][2][3]triazine, is treated with n-butyllithium in an appropriate anhydrous solvent (e.g., THF) at low temperature (e.g., -78 °C) to generate the corresponding organolithium reagent.

  • Addition to the Lactone: A solution of this compound in the same solvent is added to the freshly prepared organolithium reagent at low temperature.

  • Quenching and Workup: The reaction is carefully quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride) and warmed to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the C-glycosylated product. In a reported synthesis, this step yielded the product in 40%.[2]

  • Cyanation: The resulting hemiacetal is then subjected to cyanation using a cyanide source (e.g., trimethylsilyl (B98337) cyanide) in the presence of a Lewis acid. This step has been reported to proceed with a high yield (85%) and excellent diastereoselectivity (96:4 in favor of the desired β-anomer).[4]

Reduction Reactions: Accessing Ribofuranose Derivatives

The reduction of the lactone functionality in this compound provides a direct route to valuable 2,3,5-tri-O-benzyl-D-ribofuranose derivatives, which are versatile intermediates in nucleoside synthesis. The choice of reducing agent is critical in determining the reaction outcome.

Comparison of Reducing Agents
Reducing AgentProductExpected OutcomeReference
Sodium Borohydride (NaBH₄)Ring-opened polyolStronger reducing agents like NaBH₄ can lead to the opening of the lactone ring.[5][5]
Diisobutylaluminium Hydride (DIBAL-H)2,3,5-Tri-O-benzyl-D-ribofuranose (lactol)Milder, sterically hindered reducing agent that typically reduces lactones to lactols.General reactivity of DIBAL-H with lactones. Specific quantitative data for this substrate is not available.
Mechanistic Pathways of Lactone Reduction

The mechanism of lactone reduction depends on the nature of the hydride reagent.

Lactone_Reduction cluster_strong Strong Reducing Agent (e.g., NaBH₄) cluster_mild Mild Reducing Agent (e.g., DIBAL-H) Strong_Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Strong_Intermediate Ring-opened alkoxide Strong_Lactone->Strong_Intermediate Hydride attack & Ring opening Strong_Product Poly-oxygenated chain backbone Strong_Intermediate->Strong_Product Protonation Mild_Lactone 2,3,5-Tri-O-benzyl- D-ribono-1,4-lactone Mild_Intermediate Hemiacetal intermediate Mild_Lactone->Mild_Intermediate Hydride attack Mild_Product 2,3,5-Tri-O-benzyl- D-ribofuranose (Lactol) Mild_Intermediate->Mild_Product Protonation

References

Safety Operating Guide

Proper Disposal of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone, a compound often used in complex organic synthesis.

Essential Safety and Hazard Information

This compound is classified as harmful and requires careful handling. Below is a summary of its key hazard information.

Table 1: Hazard and Safety Data for this compound

PropertyValue
GHS Pictogram GHS07 (Harmful)
Signal Word Warning[1][2]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2][3]
Physical Form Solid[2]
Melting Point 54-55°C
Storage Temperature 2-8°C[2]

Experimental Protocol: Disposal Procedure

The recommended disposal method for this compound involves incineration by a licensed waste disposal company. This procedure should be carried out by technically qualified personnel.

Materials Required:

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.

  • Chemical fume hood.

  • Combustible solvent (e.g., ethanol, isopropanol).

  • Approved and labeled hazardous waste container.

Step-by-Step Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE to ensure personal safety.

  • Work in a Ventilated Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Prepare for Disposal:

    • For small quantities, the material may be dissolved or mixed with a combustible solvent.[4] This facilitates complete combustion during incineration.

    • Carefully transfer the this compound into a suitable, labeled hazardous waste container.

  • Waste Collection:

    • Store the sealed and properly labeled hazardous waste container in a designated, secure area away from incompatible materials.

    • Arrange for collection by a licensed hazardous waste disposal company.

  • Decontaminate:

    • Thoroughly clean all equipment and the work area that came into contact with the chemical.

    • Dispose of any contaminated disposables (e.g., weighing paper, gloves) in the designated hazardous waste container.

  • Documentation:

    • Maintain accurate records of the disposed chemical, including quantity and date of disposal, in accordance with institutional and regulatory requirements.

Important Considerations:

  • Do not allow the product to enter drains, waterways, or the soil.[4]

  • Observe all federal, state, and local regulations when disposing of this substance.[4]

  • The disposal of the container should be handled in the same manner as the unused product.[4]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Is the quantity small? C->D E Dissolve in a combustible solvent D->E Yes F Transfer to Labeled Hazardous Waste Container D->F No E->F G Store in Designated Waste Area F->G H Arrange for Licensed Waste Disposal G->H I Decontaminate Work Area and Equipment H->I J Document Disposal I->J K End J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that can pose health risks if not handled correctly.[1][2] The primary hazards associated with this chemical are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

Personal Protective Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[3]To protect against dust particles and chemical splashes.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][6]To prevent skin contact and irritation.[4]
Body Protection A lab coat or other protective clothing.[4]To prevent contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area. A mask is recommended to prevent inhalation of dust, especially when handling the powder form.[4]To avoid respiratory tract irritation from dust.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust accumulation and inhalation.[4][7]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, review the Safety Data Sheet (SDS) for this compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.[3]

  • Wear appropriate chemical-resistant gloves.[4]

3. Handling the Chemical:

  • Avoid direct contact with the skin and eyes.[7]

  • When weighing or transferring the solid, do so carefully to avoid creating dust.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[7]

4. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2-8°C.[2][8]

  • Store away from incompatible materials and foodstuff containers.[7]

5. Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.

  • For a solid spill, carefully sweep the material into a suitable container for disposal, avoiding dust generation.[9]

Disposal Plan

  • Dispose of unused product and waste in accordance with federal, state, and local regulations.[9]

  • The product should not be allowed to enter drains, waterways, or the soil.[9]

  • Dispose of the container as unused product.[9]

  • Contaminated clothing should be taken off and washed before reuse.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh/Transfer prep_workspace->handle_weigh handle_procedure Perform Experiment handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Workspace handle_procedure->cleanup_decontaminate storage_store Store Securely handle_procedure->storage_store cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.